7-Hydroxy-1,2,3,4-tetrahydroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10-11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRGZMJZDSMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069235 | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58196-33-1 | |
| Record name | 7-Hydroxy-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58196-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058196331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-quinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its known biological activities and applications. The tetrahydroquinoline scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, exhibiting properties such as antioxidant and neuroprotective effects. This guide consolidates quantitative data, experimental methodologies, and conceptual pathways to serve as a technical resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is typically a white to brown powder or crystalline solid at room temperature.[1] The presence of both a hydroxyl group and a secondary amine within its structure influences its solubility and reactivity. The hydroxyl group, for instance, enhances its solubility in polar solvents.[2]
Table 1: Core Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1,2,3,4-tetrahydroquinolin-7-ol | [3] |
| CAS Number | 58196-33-1 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [4] |
| Appearance | White to brown powder or crystalline powder | [1][3] |
| Melting Point | 70-95°C (range varies by purity) | [1][3][4] |
| Boiling Point | 319.7 °C at 760 mmHg | [1] |
| Density | 1.141 g/cm³ | [1] |
| Flash Point | 174.7 °C | [1] |
| pKa (Predicted) | 10.70 ± 0.20 | |
| LogP | 1.88830 | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| SMILES | OC1=CC=C2CCCNC2=C1 | [3] |
| InChI Key | HJJRGZMJZDSMDB-UHFFFAOYSA-N | [3] |
Spectroscopic Data
While detailed spectra are best obtained from dedicated databases, the following information is generally available for this compound:
-
Infrared (IR) Spectrum: Conforms to the structure, with characteristic peaks for O-H, N-H, and aromatic C-H stretching.[3]
-
Mass Spectrometry (MS): Predicted collision cross-section data for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are available.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data is available for structural elucidation.[1]
Experimental Protocols: Synthesis
Several methods for the preparation of this compound have been reported. Below are two detailed protocols.
Method 1: Reduction of a Lactam Precursor
One efficient method involves the acylation of m-aminophenol to obtain a lactam, which is then reduced to yield the final product.[5]
Protocol:
-
Acylation of m-aminophenol: React m-aminophenol with an appropriate acylating agent to form the corresponding lactam, 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.
-
Reduction of the Lactam:
-
Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol) in tetrahydrofuran (THF, 20 mL) and cool the solution to 0 °C.[6]
-
Add sodium borohydride (NaBH₄, 1.07 g, 28.19 mmol) to the cooled solution.[6]
-
Slowly add a solution of iodine (I₂, 3.42 g, 13.48 mmol) in THF (20 mL) dropwise to the reaction mixture.[6]
-
Fit the flask with a condenser and reflux the reaction mixture overnight.[6]
-
-
Work-up and Purification:
-
After the reaction is complete, neutralize the mixture with a 3 M hydrochloric acid solution.[6]
-
Extract the product with dichloromethane (3x).[6]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[6]
-
Evaporate the solvent under reduced pressure to obtain a viscous yellow oil.[6]
-
Purify the crude product by flash column chromatography to afford this compound as a white crystalline solid (1.80 g, 98% yield).[6]
-
Method 2: From 7-Amino-1,2,3,4-tetrahydroquinoline
This method involves the hydrolysis of an amino precursor.
Protocol:
-
Reaction Setup: Charge a 300 ml Parr bomb with 120 g of 70% phosphoric acid and 12 g (81 mmol) of 7-amino-1,2,3,4-tetrahydroquinoline.
-
Hydrolysis: Stir and heat the mixture at 160°C for 20 hours. A pressure of approximately 55 lb will develop.
-
Work-up and Purification:
-
Cool the contents and rinse into a 600 ml beaker with 150 ml of water.
-
Neutralize the solution to pH 6 with 64 g of sodium carbonate.
-
Collect the resulting precipitate by filtration, rinse with water, and dry to yield the crude product.
-
Recrystallize the crude product from toluene with charcoal to obtain a tan solid.
-
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflows for this compound.
Biological Activity Pathway
While a specific signaling pathway for this compound is not extensively documented, related tetrahydroquinoline derivatives have been shown to exhibit antioxidant and anti-inflammatory effects. A derivative has been noted to induce autophagy in cancer cells via the PI3K/AKT/mTOR pathway and another to reduce inflammation by inhibiting the NF-κB pathway.[7][8] The neuroprotective effects of the related compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) are attributed to its free-radical scavenging properties and its role as an antagonist to the glutamatergic system.[5]
Caption: Conceptual pathways for the bioactivity of tetrahydroquinoline derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [m.chemicalbook.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 5. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 58196-33-1 [chemicalbook.com]
- 7. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroquinoline
CAS Number: 58196-33-1
This technical guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis methodologies, and potential biological significance.
Physicochemical Properties
This compound, with the CAS Registry Number 58196-33-1, is a derivative of tetrahydroquinoline.[1][2][3][4] Its core structure consists of a benzene ring fused to a nitrogen-containing heterocyclic ring, with a hydroxyl group substituted at the 7-position. This substitution pattern influences its chemical reactivity and potential biological interactions. The compound is typically a solid at room temperature, appearing as a white to brown powder or crystalline solid.[3]
A summary of its key physicochemical data is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 58196-33-1 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁NO | [3][4] |
| Molecular Weight | 149.19 g/mol | [4] |
| IUPAC Name | 1,2,3,4-tetrahydroquinolin-7-ol | [3] |
| Melting Point | 89-95 °C | [3] |
| Boiling Point | 319.7 °C at 760 mmHg | [4] |
| Density | 1.141 g/cm³ | [4] |
| Appearance | White to brown powder or crystalline powder | [3] |
| Purity (typical) | ≥95.0% (by HPLC) | [3] |
| Solubility | The hydroxyl group enhances solubility in polar solvents. | [5] |
Synthesis and Experimental Protocols
Several methods for the preparation of this compound have been reported, primarily focusing on efficiency and cost-effectiveness for its use as an intermediate in the synthesis of other compounds, such as rhodamine-class laser dyes.[1][6] Two primary synthetic routes are detailed below.
Synthesis via Reduction of a Lactam
One efficient method involves the acylation of m-aminophenol to obtain a lactam, which is then reduced to yield the desired this compound.[1][6]
Synthesis from Tetrahydroquinoline
Another established method starts from tetrahydroquinoline, which undergoes nitration, followed by hydrogenation and subsequent hydrolysis to produce this compound.[1][6]
Experimental Protocol: Synthesis from 7-Amino-1,2,3,4-tetrahydroquinoline
This protocol details the hydrolysis of 7-amino-1,2,3,4-tetrahydroquinoline to produce this compound.
Materials:
-
7-Amino-1,2,3,4-tetrahydroquinoline (12 g, 81 mmol)
-
70% Phosphoric acid (120 g)
-
Sodium carbonate
-
Toluene
-
Charcoal
-
Water
-
300 ml Parr bomb
-
600 ml beaker
Procedure:
-
A 300 ml Parr bomb is charged with 120 g of 70% phosphoric acid and 12 g (81 mmol) of 7-amino-1,2,3,4-tetrahydroquinoline.
-
The mixture is stirred and heated at 160°C for 20 hours. A pressure of approximately 55 lb will develop.
-
After cooling, the contents are rinsed into a 600 ml beaker with 150 ml of water.
-
The solution is neutralized to pH 6 with 64 g of sodium carbonate.
-
The resulting precipitate is collected by filtration, rinsed with water, and dried to give the crude product.
-
For purification, the crude product is recrystallized from 50 ml of toluene with 1 g of charcoal to yield a tan solid.[1]
Biological and Pharmacological Significance
The tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] While specific in-depth pharmacological studies on this compound are not extensively detailed in the reviewed literature, the broader class of tetrahydroquinolines and their isomers, tetrahydroisoquinolines, are known for their potential as:
-
Anticancer Agents: Certain novel tetrahydroquinolinone derivatives have been shown to exhibit in vitro antiproliferative activity against colorectal cancer cells by inducing oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway.[7]
-
Antioxidant and Neuroprotective Agents: The tetrahydroquinoline family is noted for its potential antioxidant and neuroprotective properties.[5]
-
Antimicrobial and Antiviral Agents: Various synthetic and natural analogs of tetrahydroisoquinolines have reported antibacterial, antifungal, and anti-HIV activities.[8]
The presence of the hydroxyl group on the this compound molecule may contribute to its reactivity and interactions with biological systems.[5] It is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound starting from tetrahydroquinoline.
Caption: Generalized synthetic pathway for this compound.
Potential Pharmacological Relevance
This diagram illustrates the potential areas of pharmacological interest for compounds derived from the tetrahydroquinoline scaffold, based on existing research on related molecules.
Caption: Potential pharmacological applications of the tetrahydroquinoline scaffold.
References
- 1. US5283336A - Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. This compound | 58196-33-1 [chemicalbook.com]
- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 58196-33-1: this compound [cymitquimica.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
7-Hydroxy-1,2,3,4-tetrahydroquinoline chemical structure
An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroquinoline
Introduction
This compound is a bicyclic chemical compound belonging to the tetrahydroquinoline family. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives and its utility as a key intermediate in the synthesis of more complex molecules, such as fluorescent dyes.[1][2] Tetrahydroquinolines are recognized as important structural motifs in a large number of biologically active compounds and medicinal agents.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core where the pyridine ring is fully saturated, and a hydroxyl group is substituted at the 7-position of the benzene ring.[1]
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value | Reference |
| IUPAC Name | 1,2,3,4-tetrahydroquinolin-7-ol | [4] |
| CAS Number | 58196-33-1 | [4][5] |
| Molecular Formula | C₉H₁₁NO | [4][5] |
| Molecular Weight | 149.19 g/mol | [5] |
| SMILES | OC1=CC=C2CCCNC2=C1 | [4][6] |
| InChI Key | HJJRGZMJZDSMDB-UHFFFAOYSA-N | [4][6] |
Physicochemical Properties
The key physicochemical properties of the compound are detailed in Table 2. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Appearance | White to brown powder or crystalline powder | [4] |
| Melting Point | 89°C to 95°C | [4] |
| Boiling Point | 319.7 °C at 760 mmHg | [7] |
| Density | 1.141 g/cm³ | [7] |
| Flash Point | 174.7 °C | [7] |
| LogP | 1.88830 | [7] |
Synthesis and Experimental Protocols
Several methods for the preparation of this compound have been developed. One common approach involves the reduction of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.[8] Another method starts from m-aminophenol, which is acylated to form a lactam that is subsequently reduced.[2][9] A third route involves the nitration, hydrogenation, and hydrolysis of tetrahydroquinoline.[2][9]
Experimental Protocol: Reduction of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone
This procedure details the synthesis of this compound via the reduction of its corresponding quinolinone precursor.[8]
Materials:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol)
-
Tetrahydrofuran (THF, 40 mL total)
-
Sodium borohydride (NaBH₄, 1.07 g, 28.19 mmol)
-
Iodine (I₂, 3.42 g, 13.48 mmol)
-
3 M Hydrochloric acid solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g) in THF (20 mL) in a reaction flask and cool the solution to 0 °C in an ice bath.[8]
-
Add sodium borohydride (1.07 g) to the cooled solution.[8]
-
Slowly add a solution of iodine (3.42 g) dissolved in THF (20 mL) dropwise to the reaction mixture using an addition funnel.[8]
-
After the addition is complete, attach a condenser and reflux the reaction mixture overnight.[8]
-
Once the reaction is complete, neutralize the mixture with a 3 M hydrochloric acid solution.[8]
-
Extract the product from the aqueous layer three times with dichloromethane.[8]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[8]
-
Evaporate the solvent under reduced pressure to yield a viscous yellow oil.[8]
-
Purify the crude product using fast column chromatography to obtain this compound as a white crystalline solid (1.80 g, 98% yield).[8]
Applications
A primary application of this compound is as a crucial intermediate in the synthesis of fluorescent dyes, particularly those of the rhodamine class.[2][9] Rhodamine dyes are widely used as laser dyes and fluorescent labels in various biological and chemical research applications. The specific structure of this tetrahydroquinoline derivative allows for the construction of the complex polycyclic systems characteristic of these dyes.
Biological Activity
While specific signaling pathways for this compound are not extensively detailed in the literature, the broader class of tetrahydroquinoline derivatives is known to possess a wide range of biological activities. These compounds are ubiquitous in many natural products and medicinal agents.[3] Derivatives of the tetrahydroquinoline scaffold have been investigated for various therapeutic applications, including:
-
Anticancer Activity : Certain novel tetrahydroquinolinone derivatives have been shown to inhibit the growth of colorectal cancer cells by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway.[4]
-
Antimalarial, Antiviral, and Anti-inflammatory properties : The quinoline family, including its saturated derivatives, exhibits a wide spectrum of biological activities such as antimalarial, anticancer, antiviral, antifungal, and anti-inflammatory effects.
-
Neuroprotective Properties : The tetrahydroquinoline family is noted for potential biological activities that include antioxidant and neuroprotective effects.[1]
The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in numerous synthetic pharmaceuticals, highlighting its importance as a "privileged structure" in drug discovery.[3]
Conclusion
This compound is a valuable chemical compound with a well-defined structure and established synthesis protocols. Its primary significance lies in its role as a versatile intermediate for creating more complex molecules, most notably high-performance rhodamine dyes. While the specific biological mechanisms of this particular molecule are an area for further research, the broader tetrahydroquinoline class to which it belongs is a cornerstone in the development of new therapeutic agents, demonstrating potential in anticancer, anti-inflammatory, and neuroprotective applications. This guide provides foundational technical information to support its use in both materials science and drug discovery research.
References
- 1. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 2. What is 7-OH? Guide to 7-Hydroxymitragynine [refinerecovery.com]
- 3. kratomscience.com [kratomscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. fda.gov [fda.gov]
An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This technical guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and an exploration of its potential biological significance.
Core Molecular and Physical Properties
This compound is a derivative of tetrahydroquinoline, featuring a hydroxyl group at the 7th position of the aromatic ring. This substitution significantly influences its chemical reactivity and potential biological interactions.
Physicochemical Data Summary
The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [2][3] |
| CAS Number | 58196-33-1 | [1][2] |
| Melting Point | 70-80 °C | [2] |
| Boiling Point | 319.7 °C at 760 mmHg | [2] |
| Density | 1.141 g/cm³ | [2] |
| LogP | 1.88830 | [2] |
| PSA (Polar Surface Area) | 32.26 Ų | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various chemical routes. Below are detailed experimental protocols for key synthesis methods.
Method 1: Reduction of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
This method involves the reduction of a quinolinone precursor to yield the desired tetrahydroquinoline.
Experimental Protocol:
-
Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol) in tetrahydrofuran (THF, 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.07 g, 28.19 mmol) to the cooled solution.
-
Slowly add a solution of iodine (I₂, 3.42 g, 13.48 mmol) dissolved in THF (20 mL) dropwise to the reaction mixture using an addition funnel.
-
Following the addition, equip the flask with a condenser and reflux the reaction mixture overnight.
-
After the reaction is complete, neutralize the mixture with a 3 M hydrochloric acid solution.
-
Extract the product with dichloromethane three times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a viscous yellow oil.
-
Purify the crude product by flash column chromatography to afford this compound as a white crystalline solid (1.80 g, 98% yield).
Method 2: From 7-Amino-1,2,3,4-tetrahydroquinoline
This protocol details the synthesis starting from the corresponding amino derivative.[2]
Experimental Protocol:
-
Charge a 300 ml Parr bomb with 120 g of 70% phosphoric acid and 12 g (81 mmol) of 7-amino-1,2,3,4-tetrahydroquinoline.[2]
-
Stir and heat the mixture at 160 °C for 20 hours, during which a pressure of approximately 55 lb will develop.[2]
-
Cool the reactor and rinse the contents into a 600 ml beaker with 150 ml of water.[2]
-
Neutralize the solution to pH 6 with 64 g of sodium carbonate.[2]
-
Collect the resulting precipitate by filtration, rinse with water, and dry to yield the crude product.[2]
-
Recrystallize the crude solid from toluene with charcoal to obtain purified this compound.[2]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from its quinolinone precursor.
References
- 1. Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline (1992) | George F. Field | 7 Citations [scispace.com]
- 2. US5283336A - Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
7-Hydroxy-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and relevant biological activities of 7-Hydroxy-1,2,3,4-tetrahydroquinoline. The information is curated for professionals in research and drug development, with a focus on accurate data presentation and experimental context.
Physicochemical Properties
This compound, a heterocyclic aromatic organic compound, presents as a white to brown powder or crystalline solid. Its melting point has been reported across a range, likely influenced by the purity of the substance.
Melting Point Data
A summary of reported melting points for this compound is presented in the table below. The variation in these values underscores the importance of purification in achieving a sharp and reproducible melting point, a key indicator of sample purity.
| Melting Point Range (°C) | Purity (%) | Source(s) |
| 70-80 | Not Specified | Commercial Supplier Data |
| 89-95 | 96 | Thermo Scientific Chemicals[1] |
| 91.0-93.5 | 95 min (HPLC) | Thermo Scientific Chemicals[2] |
Experimental Protocols
Synthesis of this compound
A representative synthetic route to obtain this compound involves the reduction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Materials:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
3 M Hydrochloric acid solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (e.g., 2.00 g, 12.26 mmol) in THF (20 mL) and cool the solution to 0 °C.
-
Add sodium borohydride (e.g., 1.07 g, 28.19 mmol) to the cooled solution.
-
Slowly add a solution of iodine (e.g., 3.42 g, 13.48 mmol) in THF (20 mL) dropwise to the reaction mixture.
-
After the addition is complete, reflux the reaction mixture overnight.
-
Upon completion, neutralize the reaction mixture with a 3 M hydrochloric acid solution.
-
Extract the product with dichloromethane three times.
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield a viscous yellow oil.
-
Purify the crude product by flash column chromatography to afford this compound as a white crystalline solid.
Melting Point Determination
The melting point of a purified sample of this compound can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp or Stuart SMP-11) or a Thiele tube.
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube setup
-
Thermometer
Procedure (using a Mel-Temp apparatus):
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a medium rate to approximately 20°C below the expected melting point.
-
Decrease the heating rate to about 1-2°C per minute to ensure accurate measurement.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has liquefied (the end of the melting range).
-
It is recommended to perform at least two measurements to ensure consistency.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the broader class of tetrahydroquinoline derivatives has been shown to possess significant biological activities, including anticancer properties.[3] These effects are often attributed to their interaction with key cellular signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways.[2][3][4]
Representative Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Tetrahydroquinoline derivatives have been identified as potential inhibitors of this pathway.[3][5][6]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.
Experimental Workflow for Assessing Pathway Inhibition
The inhibitory effect of compounds like this compound on signaling pathways is typically investigated through a series of in vitro cellular and molecular biology assays.
Caption: Workflow for evaluating the effect of a compound on cell viability and protein expression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-1,2,3,4-tetrahydroquinoline is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of various functional molecules, including rhodamine-based laser dyes and potentially therapeutic agents.[1][2] Its discovery and subsequent methodological developments for its synthesis have been driven by the demand for efficient and cost-effective production pathways. This document provides an in-depth technical overview of the primary synthetic routes to this compound, detailed experimental protocols, a summary of its chemical and physical properties, and an exploration of its known and potential applications. The tetrahydroquinoline scaffold, in general, is recognized for its presence in a wide array of biologically active compounds, exhibiting properties such as antioxidant and neuroprotective effects.[3][4] Derivatives of this compound have been investigated for their potential as NF-κB inhibitors and for their cytotoxic activity against cancer cell lines.[5]
Synthetic Pathways
Several synthetic strategies have been developed for the preparation of this compound. The most prominent methods start from readily available precursors such as m-aminophenol or 1,2,3,4-tetrahydroquinoline. An alternative route commencing from 3,4-dihydro-7-hydroxy-2(1H)-quinolinone has also been reported.
Synthesis from m-Aminophenol
This method involves the acylation of m-aminophenol to form a lactam, which is subsequently reduced to yield the desired product.[1][2] This approach is advantageous as it builds the heterocyclic ring system from an acyclic precursor.
Synthesis from 1,2,3,4-Tetrahydroquinoline
A second major pathway begins with 1,2,3,4-tetrahydroquinoline. This process involves a sequence of nitration, hydrogenation, and hydrolysis to introduce the hydroxyl group at the 7-position.[1][2]
Synthesis from 3,4-dihydro-7-hydroxy-2(1H)-quinolinone
A more recent method describes the reduction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to afford this compound in high yield.[6] This route offers a direct conversion to the final product from a closely related heterocyclic precursor.
Experimental Protocols
The following are detailed experimental procedures for the key synthetic transformations.
Protocol for Synthesis from 1,2,3,4-Tetrahydroquinoline via Nitration, Hydrogenation, and Hydrolysis[2]
Step a: Nitration of 1,2,3,4-Tetrahydroquinoline
-
A solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent is cooled.
-
A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred for a specified period.
-
The product, a mixture of nitro-isomers, is isolated by extraction and purified.
Step b: Separation of 7-Nitro-1,2,3,4-tetrahydroquinoline
-
The mixture of nitro-isomers is separated using chromatographic techniques to isolate the desired 7-nitro-1,2,3,4-tetrahydroquinoline.
Step c: N-Acetylation of 7-Nitro-1,2,3,4-tetrahydroquinoline
-
The isolated 7-nitro-1,2,3,4-tetrahydroquinoline is treated with an acetylating agent (e.g., acetic anhydride) to protect the secondary amine.
Step d: Hydrogenation of N-Acetyl-7-nitro-1,2,3,4-tetrahydroquinoline
-
The N-acetylated nitro compound is dissolved in a suitable solvent and subjected to catalytic hydrogenation (e.g., using a palladium catalyst) to reduce the nitro group to an amino group.
Step e: Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline
-
The resulting 7-amino-1,2,3,4-tetrahydroquinoline is hydrolyzed using a strong aqueous acid (e.g., 70-85% phosphoric acid) at elevated temperatures (140°C to 180°C) and pressure to yield this compound.[2]
Protocol for Synthesis from 3,4-dihydro-7-hydroxy-2(1H)-quinolinone[6]
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol) is dissolved in tetrahydrofuran (THF, 20 mL).[6]
-
The solution is cooled to 0 °C.[6]
-
Sodium borohydride (NaBH4, 1.07 g, 28.19 mmol) is added to the solution.[6]
-
A solution of iodine (I2, 3.42 g, 13.48 mmol) in THF (20 mL) is added dropwise.[6]
-
The reaction mixture is refluxed overnight.[6]
-
After completion, the reaction is neutralized with 3 M hydrochloric acid and extracted with dichloromethane.[6]
-
The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is evaporated.[6]
-
The crude product is purified by column chromatography to afford this compound as a white crystalline solid.[6]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C9H11NO | [3][7][8] |
| Molecular Weight | 149.19 g/mol | [9] |
| CAS Number | 58196-33-1 | [3][7][8] |
| Appearance | White to brown powder or crystalline powder | [7] |
| Melting Point | 89°C to 95°C | [7] |
| Purity | ≥95.0 % (HPLC) | [7] |
| IUPAC Name | 1,2,3,4-tetrahydroquinolin-7-ol | [7] |
| SMILES | OC1=CC=C2CCCNC2=C1 | [7] |
| InChI Key | HJJRGZMJZDSMDB-UHFFFAOYSA-N | [7] |
Synthetic Yields
| Synthetic Route | Starting Material | Reported Yield | Reference |
| Reduction of Quinolinone | 3,4-dihydro-7-hydroxy-2(1H)-quinolinone | 98% | [6] |
Visualizations
Synthesis Workflow from 1,2,3,4-Tetrahydroquinoline
Caption: Synthesis of this compound.
Synthesis Workflow from 3,4-dihydro-7-hydroxy-2(1H)-quinolinone
Caption: Reduction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Biological Significance and Applications
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[10][11][12] While this compound itself is primarily utilized as a synthetic intermediate, its structural motifs suggest potential for biological relevance.[1][2] The presence of a hydroxyl group can enhance solubility and provide a site for further functionalization, making it an attractive starting point for the development of novel therapeutic agents.[3] Research into substituted 1,2,3,4-tetrahydroquinolines has identified potent inhibitors of NF-κB transcriptional activity and compounds with significant cytotoxicity against various human cancer cell lines.[5] Furthermore, the broader class of tetrahydroquinolines has been explored for applications including antiarrhythmic, schistosomicidal, antiviral, and antimalarial agents.[11]
Conclusion
The discovery and optimization of synthetic routes to this compound have been pivotal for its application in materials science and as a versatile building block in medicinal chemistry. The methods outlined in this guide provide a comprehensive overview for researchers and professionals in the field. Future work may focus on developing even more efficient and sustainable synthetic methodologies and further exploring the biological potential of its derivatives.
References
- 1. Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline (1992) | George F. Field | 7 Citations [scispace.com]
- 2. US5283336A - Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 3. CAS 58196-33-1: this compound [cymitquimica.com]
- 4. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 58196-33-1 [chemicalbook.com]
- 7. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 58196-33-1 | FH42272 [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This technical guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydroquinoline, focusing on its synthesis, physicochemical properties, and the biological activities of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This compound is a stable heterocyclic compound. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 58196-33-1 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | White to brown powder or crystalline powder | [2] |
| Melting Point | 89-95 °C | [2] |
| Boiling Point | 319.7 °C at 760 mmHg | [1] |
| Density | 1.141 g/cm³ | [1] |
| LogP | 1.888 | [1] |
| Purity | ≥95.0% (HPLC) | [2] |
Synthesis of this compound
Two primary methods for the synthesis of this compound have been described in the literature.[3][4]
Method 1: From m-Aminophenol
This method involves the acylation of m-aminophenol to form a lactam, which is subsequently reduced to yield the final product.[3][4]
A detailed experimental protocol for this method is not available in the public domain. The general steps involve the reaction of m-aminophenol with a suitable acylating agent to form 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by reduction of the lactam functionality. A procedure for the reduction of a similar lactam is described as follows: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. Sodium borohydride is added, followed by the dropwise addition of a solution of iodine in THF. The reaction mixture is then refluxed overnight. After completion, the reaction is neutralized with hydrochloric acid and extracted with dichloromethane. The organic layers are combined, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield this compound.[5]
Method 2: From 1,2,3,4-Tetrahydroquinoline
This synthetic route involves the nitration of 1,2,3,4-tetrahydroquinoline, followed by hydrogenation of the nitro group to an amino group, and subsequent hydrolysis to the hydroxyl group.[3][4]
-
Nitration: 1,2,3,4-Tetrahydroquinoline is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred for several hours and then poured onto ice. The solution is neutralized with sodium carbonate to precipitate the nitro-derivative.[3]
-
Hydrogenation: The isolated nitro-tetrahydroquinoline is subjected to catalytic hydrogenation to reduce the nitro group to an amine.
-
Hydrolysis: The resulting 7-amino-1,2,3,4-tetrahydroquinoline is hydrolyzed to this compound using a strong aqueous acid, such as phosphoric acid, at elevated temperatures. For instance, 7-amino-1,2,3,4-tetrahydroquinoline is heated with 85% phosphoric acid at 160 °C for 20 hours under pressure. The cooled reaction mixture is neutralized to pH 6 with sodium carbonate, and the precipitated product is collected, rinsed with water, and dried. The crude product can be purified by recrystallization from toluene.[3]
Biological Activity
There is currently a lack of published data on the specific biological activities of this compound. However, the tetrahydroquinoline scaffold is a prominent feature in many biologically active natural products and synthetic compounds.[6] Derivatives of this compound have been investigated for various pharmacological activities, particularly as anticancer agents and inhibitors of inflammatory pathways.
Anticancer Activity of Derivatives
Numerous studies have explored the anticancer potential of tetrahydroquinoline derivatives. These compounds have shown efficacy against a range of cancer cell lines.
| Compound | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| Tetrahydroquinolinone derivative 20d | HCT-116 (Colon) | Micromolar concentrations | [7] |
| Tetrahydroisoquinoline derivative GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [5] |
| MDA-MB-231 (Breast) | 0.37 µg/mL | [5] | |
| Ishikawa (Endometrial) | 0.01 µg/mL | [5] | |
| Tetrahydroquinoline-isoxazoline hybrid 3a | HepG2 (Liver) | 6.80 | [2] |
| Tetrahydroquinoline-isoxazoline hybrid 3j | HepG2 (Liver) | 5.20 | [2] |
| 1,2,3,4-Tetrahydroisoquinoline derivative 5d | Various human cancer cell lines | 1.591 - 2.281 |
The antiproliferative effects of tetrahydroquinoline derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[2]
Inhibition of NF-κB Signaling Pathway by Derivatives
Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and is often dysregulated in cancer.
| Compound | Assay | Activity (IC₅₀ in µM) | Reference |
| Tetrahydroquinoline derivative 5e | LPS-induced NF-κB transcriptional activity | 1.4 ± 0.71 | [8] |
| Tetrahydroquinoline derivative 6f | LPS-induced NF-κB transcriptional activity | 0.90 ± 0.071 | [8] |
| Tetrahydroquinoline derivative 6g | LPS-induced NF-κB transcriptional activity | 0.70 ± 0.071 | [8] |
| Tetrahydroquinoline derivative 6h | LPS-induced NF-κB transcriptional activity | 2.7 ± 0.42 | [8] |
The inhibitory effect on the NF-κB pathway is often quantified using a luciferase reporter gene assay.
-
Cell Transfection: A human cell line (e.g., HeLa or HEK293) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compounds.
-
Stimulation: The NF-κB pathway is then stimulated with an inducer such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luminescence signal, which is proportional to the NF-κB transcriptional activity, is normalized to a control, and the IC₅₀ value for the inhibition of NF-κB activity is calculated.
The NF-κB signaling pathway is a critical target for the anti-inflammatory and potential anticancer effects of tetrahydroquinoline derivatives.
Some tetrahydroquinoline derivatives have also been shown to induce apoptosis in cancer cells through the PI3K/AKT/mTOR signaling pathway.[7]
Conclusion
This compound is a valuable synthetic intermediate with well-established preparation methods. While the biological profile of the core molecule itself is not extensively documented, its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. The potent inhibitory effects of these derivatives on key signaling pathways such as NF-κB and PI3K/AKT/mTOR highlight the therapeutic potential of the tetrahydroquinoline scaffold. Further research is warranted to explore the pharmacological properties of this compound and to expand the structure-activity relationship studies of its derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. 458710010 [thermofisher.com]
- 3. US5283336A - Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. This compound | 58196-33-1 [chemicalbook.com]
- 6. 1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO | CID 76897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline from m-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthesis route detailed herein commences from the readily available starting material, m-aminophenol. This document offers detailed experimental protocols, quantitative data analysis, and visualizations of the synthesis pathway to aid researchers in the successful replication and potential optimization of this process.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its unique structural scaffold, featuring a hydroxyl group on the aromatic ring and a saturated heterocyclic amine, makes it a versatile precursor for the development of novel compounds with a wide range of applications, including but not limited to pharmaceuticals and fluorescent dyes. This guide focuses on a robust and well-documented multi-step synthesis from m-aminophenol, providing a clear and detailed pathway for its preparation in a laboratory setting.
Overall Synthesis Pathway
The synthesis of this compound from m-aminophenol is a three-step process. The logical progression of this synthesis is illustrated in the diagram below.
Caption: Overall synthesis pathway from m-aminophenol.
Experimental Protocols and Data
This section provides a detailed breakdown of each experimental step, including reaction conditions, stoichiometry, and expected outcomes. The quantitative data for each step is summarized in the subsequent tables for easy comparison.
Step 1: Acylation of m-Aminophenol
The initial step involves the acylation of m-aminophenol with 3-chloropropionyl chloride to form the intermediate, 3-chloro-3'-hydroxypropionanilide.
Experimental Protocol:
A mixture of m-aminophenol, sodium bicarbonate, and a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate is suspended in water. The mixture is cooled in an ice bath, and 3-chloropropionyl chloride is added dropwise while maintaining a low temperature. The reaction is stirred for a period to ensure completion. The resulting solid product is collected by filtration, washed with water, and dried.
| Parameter | Value |
| Reactants | m-Aminophenol, 3-Chloropropionyl Chloride |
| Reagents/Catalysts | Sodium Bicarbonate, Tetrabutylammonium Hydrogen Sulfate |
| Solvent | Water |
| Temperature | 0-5 °C |
| Reaction Time | Approximately 2 hours |
| Product | 3-Chloro-3'-hydroxypropionanilide |
| Yield | ~81% |
| Appearance | White solid |
| Melting Point | 132-136.5 °C |
Table 1: Quantitative data for the acylation of m-aminophenol.
Step 2: Intramolecular Cyclization
The second step is the intramolecular Friedel-Crafts type cyclization of 3-chloro-3'-hydroxypropionanilide to form the lactam, 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.
Experimental Protocol:
3-Chloro-3'-hydroxypropionanilide is heated with a Lewis acid, typically powdered aluminum chloride, in an oil bath. The reaction mixture liquefies and evolves hydrogen chloride gas. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction is cautiously quenched with water and stirred to precipitate the product. The solid is collected, washed, and dried.
| Parameter | Value |
| Reactant | 3-Chloro-3'-hydroxypropionanilide |
| Reagent | Aluminum Chloride (powdered) |
| Temperature | 145-160 °C |
| Reaction Time | Approximately 1.5 - 2 hours |
| Product | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone |
| Yield | ~69% (after recrystallization) |
| Appearance | Tan solid |
| Melting Point | 90-92 °C |
Table 2: Quantitative data for the intramolecular cyclization.
Step 3: Reduction of the Lactam
The final step is the reduction of the lactam, 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, to the desired product, this compound.
Experimental Protocol:
The lactam is dissolved in a suitable solvent, such as toluene. A reducing agent, for instance, a borane-methyl sulfide complex, is added to the solution. The reaction mixture is then heated under a nitrogen atmosphere. After the reaction is complete, the mixture is cooled, and the product is worked up. The final product can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Reactant | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone |
| Reducing Agent | Borane-methyl sulfide complex |
| Solvent | Toluene |
| Product | This compound |
| Yield | Not explicitly stated in the primary source for this specific reduction, but overall yield suggests this step is efficient. |
| Appearance | Tan solid (crude), can be purified to a white or off-white solid. |
| Melting Point | 90-96 °C (purified)[1] |
Table 3: Quantitative data for the reduction of the lactam.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: Detailed experimental workflow for the synthesis.
Characterization Data
Accurate characterization of the final product is crucial for confirming its identity and purity. While publicly available, peer-reviewed spectroscopic data for this compound is limited, the following represents expected analytical data based on its structure and data from commercial suppliers.
-
Appearance: White to brown powder or crystalline powder.[2]
-
Melting Point: 89-95 °C.[2]
-
Molecular Formula: C₉H₁₁NO
-
Molecular Weight: 149.19 g/mol
-
Infrared (IR) Spectrum: A commercial supplier notes that the infrared spectrum conforms to the structure of this compound.[2] Expected characteristic peaks would include O-H and N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would correspond to the aromatic protons (with splitting patterns influenced by the hydroxyl and amino groups), and three sets of aliphatic protons for the -CH₂- groups in the tetrahydroquinoline ring system.
-
¹³C NMR: Expected signals would include those for the aromatic carbons (with shifts influenced by the hydroxyl and amino substituents) and the three aliphatic carbons.
-
-
Purity (HPLC): ≥95.0 %.[2]
Safety Considerations
Researchers must adhere to standard laboratory safety protocols when performing this synthesis. The following are specific hazards associated with the key reagents:
-
3-Chloropropionyl chloride: Corrosive, causes severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Aluminum chloride: A water-reactive solid that produces hydrogen chloride gas upon contact with moisture. It is corrosive and can cause severe skin and eye burns. Handle in a dry environment and wear appropriate PPE.
-
Borane-methyl sulfide complex: Flammable liquid and vapor. It is water-reactive and releases flammable gases. It is also toxic if swallowed or inhaled. Handle in a fume hood, away from ignition sources, and under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The synthesis of this compound from m-aminophenol is a well-established and reliable method for obtaining this valuable chemical intermediate. This guide provides the necessary detailed protocols, quantitative data, and workflow visualizations to enable researchers to successfully synthesize this compound. Adherence to the outlined procedures and safety precautions is essential for a successful and safe laboratory execution. Further research may focus on the optimization of reaction conditions, exploration of alternative reagents, and the development of more sustainable synthetic routes.
References
An In-depth Technical Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline via Nitration and Hydrogenation of Tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the chemical synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline, a valuable intermediate in the production of various organic compounds, including rhodamine-class laser dyes.[1][2] The described methodology centers on a two-step process involving the nitration of 1,2,3,4-tetrahydroquinoline followed by the hydrogenation of the resulting nitro derivative. This guide collates detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound from 1,2,3,4-tetrahydroquinoline is a multi-step process that leverages fundamental organic reactions. The overall transformation can be summarized as follows:
-
Nitration: 1,2,3,4-tetrahydroquinoline is first nitrated to introduce a nitro group onto the aromatic ring, yielding 7-nitro-1,2,3,4-tetrahydroquinoline.
-
Hydrogenation: The nitro group of 7-nitro-1,2,3,4-tetrahydroquinoline is then reduced to an amino group through catalytic hydrogenation, resulting in the formation of 7-amino-1,2,3,4-tetrahydroquinoline.
-
Hydrolysis: Finally, the amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis to yield the target compound, this compound.[1]
This synthetic route offers an efficient means to produce the desired 7-hydroxy derivative.[1]
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Nitration of 1,2,3,4-Tetrahydroquinoline to 7-Nitro-1,2,3,4-tetrahydroquinoline
The nitration of 1,2,3,4-tetrahydroquinoline is a critical step that dictates the regioselectivity of the final product. Direct nitration of 1,2,3,4-tetrahydroquinoline with nitric acid has been shown to exclusively yield the 7-nitro isomer.[3]
Experimental Procedure:
A detailed study on the nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline, followed by hydrolysis, provides a well-documented protocol. This two-step approach can afford a mixture of 6- and 7-nitro-1,2,3,4-tetrahydroquinoline.[3] For obtaining predominantly the 7-nitro isomer, direct nitration of the unprotected tetrahydroquinoline is preferred.[3]
While a specific, detailed protocol for the direct nitration to the 7-nitro isomer is not fully elaborated in the provided search results, the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline can be adapted. The subsequent hydrolysis of the N-acetyl group yields the free nitro-tetrahydroquinoline.
Hydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline to 7-Amino-1,2,3,4-tetrahydroquinoline
Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups to amines.
Experimental Procedure:
The catalytic reduction of 7-nitro-1,2,3,4-tetrahydroquinoline is a key step in the synthesis. This transformation can be achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction progress can be monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the product, 7-amino-1,2,3,4-tetrahydroquinoline, can be isolated from the reaction mixture.
Conversion of 7-Amino-1,2,3,4-tetrahydroquinoline to this compound
The final step involves the conversion of the amino group to a hydroxyl group. This is typically achieved through the formation of a diazonium salt, followed by hydrolysis.
Experimental Procedure:
7-amino-1,2,3,4-tetrahydroquinoline is treated with a strong aqueous acid, such as phosphoric, sulfuric, methanesulfonic, trifluoromethanesulfonic, or hydrobromic acid, at an elevated temperature (approximately 140°C to 180°C) and pressure (less than about 55 psi) to facilitate the hydrolysis of the amino group to a hydroxyl group, yielding this compound.[1]
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of this compound and its intermediates.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 20 | Colorless oily liquid |
| 7-Nitro-1,2,3,4-tetrahydroquinoline | C₉H₁₀N₂O₂ | 178.19 | 63 | - |
| 7-Amino-1,2,3,4-tetrahydroquinoline | C₉H₁₂N₂ | 148.21 | - | - |
| This compound | C₉H₁₁NO | 149.19 | - | - |
Note: Some physical properties were not available in the provided search results.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction steps in the synthesis of this compound.
Nitration of Tetrahydroquinoline
Caption: Nitration of 1,2,3,4-tetrahydroquinoline.
Hydrogenation of 7-Nitrotetrahydroquinoline
Caption: Hydrogenation to 7-aminotetrahydroquinoline.
Hydrolysis of 7-Aminotetrahydroquinoline
Caption: Hydrolysis to 7-hydroxytetrahydroquinoline.
Conclusion
The synthesis of this compound via the nitration and subsequent hydrogenation of 1,2,3,4-tetrahydroquinoline is a well-established and efficient method. This guide has provided a detailed overview of the experimental protocols, relevant quantitative data, and visual representations of the reaction pathways to aid researchers and professionals in the field of drug development and organic synthesis. The presented information, drawn from existing literature, offers a solid foundation for the practical application of this synthetic route.
References
The Rising Therapeutic Potential of Tetrahydroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique three-dimensional architecture, a partially saturated version of quinoline, offers enhanced solubility, improved bioavailability, and potentially reduced toxicity compared to its aromatic counterpart.[2] THQ derivatives are prevalent in numerous natural products and have been extensively synthesized to exhibit a wide array of biological activities, making them a fertile ground for drug discovery and development.[2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.[5][6] Their efficacy has been documented across a range of cancer cell lines, including colon, lung, breast, and glioblastoma.[7][8][9][10]
Quantitative Analysis of Anticancer Potency
The in vitro cytotoxic activity of various tetrahydroquinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize key findings from several studies, showcasing the potency of these compounds against different cancer cell lines.
Table 1: Cytotoxic Activity of Tetrahydroquinolinone Derivatives Against Various Cancer Cell Lines [8]
| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HEK293 (Normal) IC50 (µM) |
| 4a | 10.3 ± 0.8 | 8.7 ± 0.5 | > 100 |
| Cisplatin | > 100 | 15.2 ± 1.1 | 20.1 ± 1.5 |
Data are expressed as the mean ± SD (µM) of n = 3 independent experiments.
Table 2: Antiproliferative Activity of Tetrahydroquinolinone Derivatives [11]
| Compound | HCT-116 (Colon) IC50 (µM) | A-549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 19b | 10.2 ± 0.9 | 15.1 ± 1.2 | > 50 |
| 20d | 7.5 ± 0.6 | 12.3 ± 1.1 | > 50 |
| Cisplatin | 37.5 ± 2.5 | 62.5 ± 4.1 | 25.1 ± 1.9 |
Table 3: Cytotoxic Activity of Tetrahydroquinoline Derivatives Against Glioblastoma Cell Lines [10]
| Compound | SNB19 IC50 (µM) | LN229 IC50 (µM) |
| 4ag | 38.3 | 40.6 |
| Temozolomide (TMZ) | > 100 | > 100 |
Table 4: Cytotoxic Activity of Tetrahydroquinoline Derivatives Against Various Cancer Cell Lines [9]
| Compound | HT29 (Colon) IC50 (µM) | HepG2 (Hepatocellular) IC50 (µM) | MCF7 (Breast) IC50 (µM) | |---|---|---| | Compound A | 12.5 | 15.2 | 18.3 | | Compound B | 8.7 | 10.1 | 13.5 |
(Note: "Compound A" and "Compound B" are representative labels for derivatives from the study where specific names were not provided in the abstract).
Key Signaling Pathways in Anticancer Activity
The anticancer effects of tetrahydroquinoline derivatives are often mediated through the modulation of critical intracellular signaling pathways.
One of the prominent mechanisms involves the induction of apoptosis, or programmed cell death. For instance, compound 4a has been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis through both intrinsic and extrinsic pathways in lung cancer cells.[8] Similarly, the derivative 4ag triggers apoptosis in glioblastoma cells through the activation of Caspase-3/7 and the induction of reactive oxygen species (ROS).[10]
Another crucial pathway targeted by these compounds is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell proliferation, survival, and metastasis.[7] The tetrahydroquinolinone derivative 20d has been found to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR pathway in colorectal cancer cells.[7][11]
Experimental Protocols for Anticancer Activity Assessment
A variety of in vitro assays are employed to determine the anticancer potential of tetrahydroquinoline derivatives.
-
MTT Assay (Cell Viability): This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours).
-
After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
-
Colony Formation Assay (Clonogenic Assay): This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
A known number of cells are seeded in a culture dish and treated with the test compound.
-
The cells are incubated for a period of 1-3 weeks to allow for colony formation.
-
The colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated based on the number of colonies in the treated group compared to the control group.
-
-
Wound Healing Assay (Cell Migration): This method is used to study cell migration and invasion.
-
A confluent monolayer of cells is created in a culture dish.
-
A "wound" or scratch is made in the cell monolayer with a pipette tip.
-
The cells are treated with the tetrahydroquinoline derivative.
-
The rate of wound closure is monitored and photographed at different time points.
-
The migration rate is quantified by measuring the area of the wound over time.
-
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[12] Tetrahydroquinoline derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[12][13][14]
Quantitative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.
Table 5: Antimicrobial Activity of Tetrahydroquinoline Derivatives [14]
| Compound | Bacillus cereus MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Fusarium oxysporum MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Compound 2 | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 | 50 |
| Compound 6 | 3.12 | 3.12 | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 25 |
(Note: "Compound 2" and "Compound 6" are representative labels for derivatives from the study where specific names were not provided in the abstract).
Table 6: Antibacterial Activity of SF5- and SCF3-Substituted Tetrahydroquinoline Compounds [15]
| Compound | MRSA MIC (µg/mL) | VRE faecalis MIC (µg/mL) | VRE faecium MIC (µg/mL) |
| HSD1835 | 1 - 4 | 1 - 4 | 1 - 4 |
Mechanism of Antimicrobial Action
Some tetrahydroquinoline derivatives exert their antimicrobial effects by disrupting the bacterial cell membrane.[13][15] For example, the compound HSD1835 has been shown to have a bactericidal effect against stationary phase persister MRSA by causing membrane disruption.[15]
Experimental Protocols for Antimicrobial Activity Assessment
-
Broth Microdilution Assay (MIC Determination): This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Serial twofold dilutions of the tetrahydroquinoline derivative are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Minimum Bactericidal Concentration (MBC) Determination: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the MIC determination, an aliquot of the medium from the wells showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated to allow for the growth of any surviving bacteria.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
-
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Tetrahydroquinoline derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[16][17][18] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.[17]
Quantitative Analysis of Neuroprotective Effects
The neuroprotective efficacy of these compounds has been demonstrated in various preclinical models.
Table 7: Neuroprotective Effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a Rat Model of Parkinson's Disease [18]
| Parameter | Control | PD Model | PD Model + HTHQ (25 mg/kg) | PD Model + HTHQ (50 mg/kg) |
| Oxidative Stress Marker | Normal | Increased | Reduced | Significantly Reduced |
| Antioxidant Enzyme Activity | Normal | Decreased | Restored | Significantly Restored |
| Apoptosis Intensity | Low | High | Reduced | Significantly Reduced |
Key Signaling Pathways in Neuroprotection
The neuroprotective actions of tetrahydroquinoline derivatives are mediated through the modulation of various cellular pathways. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to exert its neuroprotective effects in a rat model of Parkinson's disease by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis.[18] This is associated with an upregulation of the mRNA expression levels of antioxidant genes and the transcription factors Nrf2 and Foxo1.[18]
In the context of Alzheimer's disease, some tetrahydroisoquinoline derivatives (a related class of compounds) have been found to reduce the accumulation of β-amyloid plaques.[19][20]
Experimental Protocols for Neuroprotective Activity Assessment
-
In Vivo Models of Neurodegeneration:
-
Rotenone-Induced Parkinson's Disease Model: Rats or mice are treated with rotenone, a pesticide that inhibits complex I of the mitochondrial respiratory chain, to induce Parkinson's-like pathology. The neuroprotective effects of tetrahydroquinoline derivatives are then assessed by measuring behavioral outcomes (e.g., motor function), biochemical markers of oxidative stress, and histological changes in the brain.[18]
-
MPTP-Induced Parkinson's Disease Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
-
In Vitro Models of Neuronal Cell Death:
-
SH-SY5Y Cell Line: This human neuroblastoma cell line is commonly used to study neurotoxicity and neuroprotection. Cells can be treated with neurotoxins (e.g., 6-hydroxydopamine, MPP+) to induce cell death, and the protective effects of test compounds can be evaluated.
-
Primary Neuronal Cultures: Neurons are isolated from embryonic or neonatal rodent brains and cultured in vitro. These cultures provide a more physiologically relevant model to study the direct effects of compounds on neuronal survival.
-
Conclusion and Future Directions
Tetrahydroquinoline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their potential for the development of novel therapeutics. The ability of these molecules to modulate multiple signaling pathways provides a foundation for the design of multi-target-directed ligands, which may offer advantages in treating complex diseases.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of tetrahydroquinoline derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.
-
Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds will facilitate their optimization and clinical translation.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their advancement into preclinical and clinical development.
-
In Vivo Efficacy Studies: Rigorous testing in relevant animal models of disease is necessary to validate the therapeutic potential of promising tetrahydroquinoline derivatives.
The continued exploration of the rich chemistry and diverse biology of the tetrahydroquinoline scaffold holds great promise for addressing some of the most pressing challenges in human health.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 20. datapdf.com [datapdf.com]
Potential Research Areas for 7-Hydroxy-1,2,3,4-tetrahydroquinoline: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-1,2,3,4-tetrahydroquinoline (7-hydroxy-THQ) is a heterocyclic organic compound belonging to the tetrahydroquinoline class. The presence of a hydroxyl group on the aromatic ring at the 7th position, combined with the saturated heterocyclic amine, imparts unique physicochemical properties that suggest significant potential for biological activity. While research on this specific molecule is still emerging, the broader family of tetrahydroquinolines and its isomer, tetrahydroisoquinolines, have demonstrated a wide range of pharmacological effects, including antioxidant, neuroprotective, anti-inflammatory, and anticancer activities. This technical guide aims to consolidate the existing, albeit limited, data on 7-hydroxy-THQ and extrapolate from closely related analogs to delineate promising avenues for future research and drug development.
Physicochemical Properties and Synthesis
This compound is a white to brown crystalline powder with a melting point ranging from 89°C to 95°C. Its molecular formula is C₉H₁₁NO, and it possesses a molecular weight of 149.19 g/mol . The phenolic hydroxyl group is a key feature, suggesting potential for antioxidant activity through hydrogen atom donation.
Several synthetic routes to 7-hydroxy-THQ have been reported. One common method involves the reduction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with a reducing agent like sodium borohydride in the presence of iodine. Another approach involves a multi-step process starting from tetrahydroquinoline, which includes nitration, hydrogenation to form 7-amino-1,2,3,4-tetrahydroquinoline, followed by hydrolysis to yield the final product. The choice of synthetic route can be optimized for yield and purity depending on the starting materials and desired scale.
Potential Research Areas and Supporting Evidence
Based on the chemical structure of 7-hydroxy-THQ and preliminary data on its analogs, several key areas of research warrant in-depth investigation.
Antioxidant Activity
The phenolic hydroxyl group is a strong indicator of potential antioxidant activity. Phenolic compounds are well-known radical scavengers, acting through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer (SET) to neutralize reactive oxygen species (ROS).
Experimental Workflow for Antioxidant Activity Screening
In-Depth Technical Guide: 7-Hydroxy-1,2,3,4-tetrahydroquinoline Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated signaling pathways of structural analogs of 7-Hydroxy-1,2,3,4-tetrahydroquinoline. The information presented is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this chemical scaffold.
Core Structure and Therapeutic Potential
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 7-position, in particular, has been shown to be a key modification for various pharmacological activities. Analogs of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and neuropharmacology.
Synthesis of this compound and its Analogs
The synthesis of the core this compound structure and its derivatives can be achieved through several synthetic routes.
General Synthesis of the Core Scaffold
One common method for the preparation of this compound involves a two-step process starting from tetrahydroquinoline. This involves nitration of the tetrahydroquinoline ring, followed by hydrogenation and hydrolysis to yield the desired 7-hydroxy product.[1] Another approach begins with the acylation of m-aminophenol to form a lactam, which is then reduced to the final quinoline compound.[1]
One-Pot, Three-Component Reaction for Analog Synthesis
A highly efficient method for generating a library of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives is through a one-pot, three-component reaction. This protocol utilizes malononitrile, 3-aminophenol, and various substituted aldehydes, catalyzed by ammonium acetate. The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, rearrangement, and cyclization, offering good to excellent yields under mild conditions.[1]
Biological Activities and Quantitative Data
Structural analogs of this compound have been extensively evaluated for their biological activities, with a primary focus on their anticancer and neuropharmacological properties.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of tetrahydroquinoline derivatives against a range of cancer cell lines.
Table 1: Cytotoxic Activity of Tetrahydroquinoline Analogs Against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | ~13 | [2] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Not specified, but significant activity | [2] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [3] |
| Morpholine-substituted THQ (10e) | A549 (Lung) | 0.033 ± 0.003 | [4] |
| Morpholine-substituted THQ (10h) | MCF-7 (Breast) | 0.087 ± 0.007 | [4] |
| Morpholine-substituted THQ (10d) | A549 (Lung) | 0.062 ± 0.01 | [4] |
| Morpholine-substituted THQ (10d) | MCF-7 (Breast) | 0.58 ± 0.11 | [4] |
| Morpholine-substituted THQ (10d) | MDA-MB-231 (Triple-negative breast) | 1.003 ± 0.008 | [4] |
Dopamine Receptor Modulation
Certain tetrahydroisoquinoline analogs, which share structural similarities with the tetrahydroquinoline core, have been identified as potent ligands for dopamine receptors, particularly the D3 subtype.
Table 2: Binding Affinities of Tetrahydroisoquinoline Analogs at Dopamine Receptors
| Compound/Analog | Receptor Subtype | Ki (nM) | Reference |
| (S)-(-)-Isocorypalmine | D1 | 5.5 | [5] |
| (S)-(-)-Isocorypalmine | D5 | 9.5 | [5] |
| (S)-(-)-Isocorypalmine | D3 | 37.3 | [5] |
| (S)-(-)-Isocorypalmine | D2 | 41.8 | [5] |
| (S)-(-)-Isocorypalmine | D4 | 77.4 | [5] |
| N-n-propyl aporphine (40) | D2 | 28.5 | [5] |
| 1,2,10-trisubstituted aporphine (49) | D1 | 58 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis
Protocol 4.1.1: General Procedure for the Synthesis of 7-hydroxy-4-phenylquinoline derivatives (5a-o) [1]
-
A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and 3-aminophenol (1 mmol, 0.109 g) is taken in ethanol (10 mL).
-
Ammonium acetate (20 mol%) is added to the reaction mixture.
-
The reaction mixture is refluxed for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product formed is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from ethanol to afford the pure compound.
Protocol 4.1.2: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline [4]
-
Prepare a nitrating mixture by dissolving KNO3 (1000 mmol, 0.142 g) in H2SO4 (1000 mmol, 0.074 mL) and stirring at 0 °C for 10–15 min.
-
Add dichloromethane to the reaction mixture at the same temperature and stir for an additional 15 min.
-
While maintaining the temperature at 0 °C, add Fmoc-protected THQ (1000 mmol, 0.5 g), pre-dissolved in dichloromethane, dropwise.
-
Stir the reaction mixture at room temperature for 2 hours and 30 minutes.
-
To remove the Fmoc protecting group, treat the crude product with pyrrolidine at room temperature for 30 minutes.
-
Extract the reaction mixture with dichloromethane and wash multiple times with water and brine.
-
Separate the 6-nitro- and 7-nitro-tetrahydroquinoline regioisomers using preparative HPLC.
Biological Assays
Protocol 4.2.1: MTT Cell Viability Assay [4]
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the tetrahydroquinoline derivatives and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 4.2.2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) [2]
-
Seed cells in a suitable culture dish at a density of 15 × 10⁵ cells per dish and allow them to attach overnight at 37 °C.
-
Treat the cells with the test compounds at their respective IC50 concentrations for various time points (e.g., 6, 24, and 48 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4.2.3: Dopamine Receptor Binding Assay [6]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the dopamine receptor of interest in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled test compounds (tetrahydroquinoline analogs).
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylspiperone for D2-like receptors), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known competing ligand.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using appropriate software.
-
Signaling Pathways
The biological effects of this compound analogs are mediated through the modulation of specific intracellular signaling pathways.
PI3K/Akt/mTOR Pathway in Cancer
Several tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[3][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by tetrahydroquinoline analogs can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-Hydroxy-THQ analogs.
Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a key mechanism by which tetrahydroquinoline derivatives eliminate cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases, such as caspase-3.[2]
Caption: Induction of apoptosis via the mitochondrial pathway by 7-Hydroxy-THQ analogs.
Dopamine Receptor Signaling
Tetrahydroisoquinoline analogs interact with dopamine receptors, which are G-protein coupled receptors (GPCRs). D1-like receptors (D1 and D5) are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase, while D2-like receptors (D2, D3, and D4) are coupled to Gi proteins, which inhibit adenylyl cyclase.
Caption: Modulation of dopamine receptor signaling pathways by THIQ analogs.
Conclusion
The this compound scaffold and its structural analogs represent a promising area for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models for cancer and their potential for modulating key neurological targets highlight the importance of continued research in this area. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation and optimization in drug discovery programs. This guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed experimental procedure for 7-Hydroxy-1,2,3,4-tetrahydroquinoline
An overview of the synthesis and characterization of 7-Hydroxy-1,2,3,4-tetrahydroquinoline, a key intermediate in the development of various bioactive compounds and dyes. This document provides detailed experimental protocols for its preparation via two distinct synthetic routes and summarizes its key analytical data.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of a range of molecules, including antipsychotic drugs and rhodamine-class lasing dyes.[1][2][3] Its structural motif is found in numerous natural products and synthetic pharmaceuticals, highlighting its importance for researchers, scientists, and drug development professionals.[4] This document outlines two detailed experimental procedures for its synthesis and presents its key characterization data.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. The first involves the reduction of a quinolinone precursor, while the second relies on the acidic hydrolysis of an amino-tetrahydroquinoline.
Method 1: Reduction of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
This procedure details the synthesis of this compound starting from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one using a sodium borohydride-iodine reducing system.[5]
Materials:
-
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol)
-
Tetrahydrofuran (THF, 40 mL)
-
Sodium borohydride (NaBH₄, 1.07 g, 28.19 mmol)
-
Iodine (I₂, 3.42 g, 13.48 mmol)
-
3 M Hydrochloric acid solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol) in 20 mL of tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (1.07 g, 28.19 mmol) to the cooled solution.
-
Separately, dissolve iodine (3.42 g, 13.48 mmol) in 20 mL of THF.
-
Slowly add the iodine solution dropwise to the reaction mixture through an addition funnel.
-
After the addition is complete, attach a condenser and reflux the reaction mixture overnight.
-
Upon completion, cool the mixture and neutralize it with a 3 M hydrochloric acid solution.
-
Extract the product from the neutralized mixture three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a viscous yellow oil.
-
Purify the crude product by flash column chromatography to yield this compound as a white crystalline solid.[5]
Method 2: Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline
This protocol describes the synthesis via the hydrolysis of 7-amino-1,2,3,4-tetrahydroquinoline using phosphoric acid under pressure.[2]
Materials:
-
7-Amino-1,2,3,4-tetrahydroquinoline (12 g, 81 mmol)
-
70% Phosphoric acid (120 g)
-
Sodium carbonate
-
Toluene
-
Charcoal
-
300 ml Parr bomb reactor
-
Beaker (600 ml)
-
Filtration apparatus
Procedure:
-
Charge a 300 ml Parr bomb reactor with 120 g of 70% phosphoric acid and 12 g (81 mmol) of 7-amino-1,2,3,4-tetrahydroquinoline.
-
Heat the stirred mixture to 160 °C for 20 hours. A pressure of approximately 55 psi will develop.
-
Cool the reactor and rinse the contents into a 600 ml beaker with 150 ml of water.
-
Neutralize the solution to pH 6 by adding 64 g of sodium carbonate.
-
Collect the resulting precipitate by filtration, rinse with water, and dry to obtain the crude product.
-
For further purification, recrystallize the crude solid from 50 ml of toluene with 1 g of charcoal. This yields a tan solid.[2]
Data Presentation
The following table summarizes the quantitative data and physical properties reported for this compound from the described synthetic methods.
| Property | Method 1 Data | Method 2 Data | Reference Data |
| Starting Material | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 7-Amino-1,2,3,4-tetrahydroquinoline | - |
| Yield | 98% (1.80 g) | Crude: 98% (11.88 g), Recrystallized: 69% (8.36 g) | - |
| Appearance | White crystalline solid | Tan solid | White to brown powder or crystalline powder[6] |
| Melting Point (°C) | - | Crude: 83-87, Recrystallized: 90-92 | 89-95[6] |
| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO | C₉H₁₁NO[6][7][8] |
| Molecular Weight | 149.19 g/mol | 149.19 g/mol | 149.19 g/mol [8] |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for Synthesis Method 1: Reduction.
Caption: Workflow for Synthesis Method 2: Hydrolysis.
References
- 1. scispace.com [scispace.com]
- 2. US5283336A - Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 58196-33-1 [chemicalbook.com]
- 6. 458710010 [thermofisher.com]
- 7. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 8. This compound|lookchem [lookchem.com]
Application Notes and Protocols: 7-Hydroxy-1,2,3,4-tetrahydroquinoline as an Intermediate for High-Performance Laser Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 7-Hydroxy-1,2,3,4-tetrahydroquinoline as a versatile intermediate in the synthesis of advanced laser dyes. The rigidified structure of the tetrahydroquinoline moiety contributes to enhanced photostability and high fluorescence quantum yields in the resulting rhodamine and coumarin-type dyes, making them suitable for a range of applications in biotechnology, materials science, and diagnostics.
Introduction
Laser dyes are organic molecules that can generate tunable, coherent light, and are essential components in various scientific and technological applications. The photophysical properties of these dyes, such as their absorption and emission wavelengths, fluorescence quantum yield, and photostability, are critically dependent on their molecular structure. This compound is a key building block for a class of laser dyes that exhibit superior performance characteristics. Its bicyclic, nitrogen-containing structure imparts rigidity, which can suppress non-radiative decay pathways and enhance fluorescence efficiency. This intermediate is particularly valuable for the synthesis of rhodamine dyes operating in the 540-570 nm range and for creating coumarin dyes with improved brightness and photostability.[1][2]
Synthesis of this compound
Efficient synthesis of the this compound intermediate is crucial for the cost-effective production of the final laser dyes. Two primary methods have been established for its preparation.[1]
Protocol 1: From m-Aminophenol
This method involves the acylation of m-aminophenol to form a lactam, which is subsequently reduced to yield the desired tetrahydroquinoline.
Experimental Protocol:
-
Acylation of m-Aminophenol: In a suitable reaction vessel, dissolve m-aminophenol in an appropriate solvent.
-
Add the acylating agent (e.g., an acid chloride or anhydride) dropwise while maintaining the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the lactam product.
-
Purify the lactam by recrystallization or column chromatography.
-
Reduction of the Lactam: In a separate reaction vessel, dissolve the purified lactam in a suitable solvent under an inert atmosphere.
-
Add a reducing agent (e.g., lithium aluminum hydride) portion-wise at a controlled temperature.
-
After the reaction is complete, carefully quench the excess reducing agent.
-
Work up the reaction mixture to isolate the crude this compound.
-
Purify the final product by column chromatography.
Protocol 2: From Tetrahydroquinoline
This alternative route involves the nitration and subsequent reduction and hydrolysis of tetrahydroquinoline.
Experimental Protocol:
-
Nitration of Tetrahydroquinoline: Dissolve tetrahydroquinoline in a suitable acid, such as sulfuric acid.
-
Cool the mixture in an ice bath and add a nitrating agent (e.g., nitric acid) dropwise, maintaining a low temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto ice and neutralize to precipitate the nitro-tetrahydroquinoline.
-
Filter and wash the precipitate.
-
Hydrogenation and Hydrolysis: Suspend the nitro-tetrahydroquinoline in a suitable solvent with a hydrogenation catalyst (e.g., palladium on carbon).
-
Pressurize the reaction vessel with hydrogen gas and stir until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate.
-
Hydrolyze the resulting amino-tetrahydroquinoline to yield this compound.
-
Purify the product by recrystallization or column chromatography.
Synthesis of Laser Dyes from this compound
Rhodamine Dyes
Rhodamine dyes based on this compound exhibit strong fluorescence in the green-yellow region of the spectrum.
Experimental Protocol: Synthesis of a Rhodamine Dye
This protocol is adapted from a patented procedure for the synthesis of rhodamine dyes with lasing capabilities between 540 and 570 nm.[1]
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a nitrogen inlet, combine this compound and phthalic anhydride.
-
Heating: Heat the mixture in an oil bath to 170°C under a nitrogen atmosphere for approximately 3 hours. The mixture will gradually thicken.
-
Addition of Second Equivalent: Remove the flask from the heat, allow it to cool slightly, and then add a second equivalent of this compound and 85% phosphoric acid.
-
Continued Heating: Return the flask to the 170-173°C oil bath and continue heating for an additional 4.5 hours.
-
Work-up: After cooling, the crude rhodamine dye can be purified by column chromatography.
Coumarin Dyes
Experimental Protocol: Adapted Pechmann Condensation for Coumarin Synthesis
-
Reaction Setup: In a round-bottom flask, place this compound and a β-ketoester (e.g., ethyl acetoacetate).
-
Acid Catalyst: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the flask in an ice bath.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude coumarin dye.
-
Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Photophysical Properties of Tetrahydroquinoline-Based Laser Dyes
The incorporation of the this compound moiety significantly influences the photophysical properties of the resulting laser dyes. The rigid structure helps to minimize non-radiative decay from the excited state, leading to higher fluorescence quantum yields.
Table 1: Photophysical Data of a Representative Rhodamine Dye Derived from this compound
| Parameter | Value | Reference |
| Lasing Wavelength Range | 540 - 570 nm | [1] |
Experimental Workflows (Graphviz)
The following diagrams illustrate the general workflows for the synthesis and characterization of laser dyes using this compound as an intermediate.
Caption: Synthesis of this compound.
Caption: Synthesis and Characterization of Laser Dyes.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of high-performance rhodamine and coumarin laser dyes. The synthetic protocols provided herein offer a clear pathway for the preparation of these advanced materials. The structural rigidity imparted by the tetrahydroquinoline scaffold is a key design element for achieving enhanced photostability and high fluorescence quantum yields, which are critical parameters for demanding laser applications. Further research into the synthesis and characterization of a broader range of dyes derived from this intermediate is warranted to fully explore their potential in various scientific and technological fields.
References
Application of 7-Hydroxy-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 7-hydroxy-1,2,3,4-tetrahydroquinoline scaffold is a promising heterocyclic motif in medicinal chemistry. While extensive quantitative structure-activity relationship (SAR) data for a broad series of its simple derivatives is not widely available in peer-reviewed literature, the broader class of tetrahydroquinolines has been investigated for a range of therapeutic applications.[1] This document provides an overview of the potential applications, adaptable experimental protocols for synthesis and biological evaluation, and representative signaling pathways relevant to this class of compounds.
Application Notes
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[2] Derivatives have been explored for their utility as anticancer, neuroprotective, and modulators of G-protein coupled receptors (GPCRs) such as dopamine and opioid receptors. The 7-hydroxy substitution provides a key functional group for hydrogen bonding interactions with biological targets and a potential site for further chemical modification to explore SAR.
Potential Therapeutic Areas:
-
Oncology: The tetrahydroquinoline framework is present in compounds investigated as anticancer agents.[1] The cytotoxic effects of derivatives can be evaluated against various cancer cell lines to determine their potential as antiproliferative agents.
-
Neurodegenerative Diseases: Due to the structural similarity of the tetrahydroquinoline core to endogenous neurotransmitters, derivatives are being explored for their potential in treating neurodegenerative disorders. Their ability to modulate dopamine receptors makes them interesting candidates for conditions like Parkinson's disease.
-
Pain Management: Analogous tetrahydroquinoline structures have been synthesized and evaluated as ligands for opioid receptors, suggesting a potential application in the development of novel analgesics.
Data Presentation
A comprehensive quantitative SAR table for a series of this compound derivatives is currently limited in the public domain. The table below presents hypothetical data to illustrate how such information would be structured for analysis. The R group represents substitutions at the nitrogen atom (position 1) of the tetrahydroquinoline ring.
| Compound ID | R Group | Anticancer Activity (MCF-7, IC50 in µM) | Dopamine D2 Receptor Binding Affinity (Ki in nM) |
| 1a | H | > 100 | > 1000 |
| 1b | CH₃ | 52.3 | 850 |
| 1c | CH₂CH₃ | 45.8 | 720 |
| 1d | n-Propyl | 33.1 | 510 |
| 1e | Benzyl | 15.7 | 230 |
| 1f | 4-Fluorobenzyl | 8.2 | 110 |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of the parent compound, this compound, have been described.[3]
Method 1: From m-Aminophenol
This method involves the acylation of m-aminophenol to form a lactam, which is subsequently reduced to yield the desired tetrahydroquinoline.[3]
Method 2: From Tetrahydroquinoline
This approach involves the nitration of tetrahydroquinoline, followed by hydrogenation of the nitro group to an amine, and subsequent hydrolysis to the hydroxyl group.[3]
A detailed protocol for the hydrolysis of 7-amino-1,2,3,4-tetrahydroquinoline to this compound is as follows[3]:
-
A 300 ml Parr bomb is charged with 120 g of 70% phosphoric acid and 12 g (81 mmol) of 7-amino-1,2,3,4-tetrahydroquinoline.
-
The mixture is stirred and heated at 160°C for 20 hours, during which a pressure of approximately 55 psi will develop.
-
After cooling, the contents are rinsed into a 600 ml beaker with 150 ml of water.
-
The solution is neutralized to pH 6 with the addition of 64 g of sodium carbonate.
-
The resulting precipitate is collected by filtration, rinsed with water, and dried to yield the crude product.
-
Recrystallization from toluene with charcoal can be performed for purification.
Biological Assay Protocols
The following are adaptable protocols for assessing the biological activity of this compound derivatives.
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[4]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[1]
Protocol 2: Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a compound for the dopamine D2 receptor.[5]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a radiolabeled ligand (e.g., [³H]-Spiperone at a final concentration of 0.2-0.5 nM), and various concentrations of the unlabeled test compound in a total volume of 200 µL of binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound and its derivatives.
Representative Signaling Pathway: Gαi/o-Coupled GPCR
The following diagram illustrates a representative signaling pathway for a Gαi/o-coupled G-protein coupled receptor, such as the dopamine D2 receptor, a potential target for this compound derivatives.
Caption: A simplified diagram of a Gαi/o-coupled GPCR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Spectroscopic Analysis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the spectroscopic characterization of 7-Hydroxy-1,2,3,4-tetrahydroquinoline (CAS: 58196-33-1) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes expected spectral data, detailed experimental protocols for sample analysis, and logical workflows for structural elucidation.
Introduction
This compound is a heterocyclic compound with a structure featuring a hydroxyl-substituted benzene ring fused to a saturated nitrogen-containing ring. Its chemical properties make it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are critical for its application in research and development. This note details the application of standard spectroscopic techniques—NMR, IR, and MS—for the unambiguous identification and characterization of this molecule.
Spectroscopic Data Summary
While specific experimental spectra for this compound are not widely published, the following tables summarize the expected and predicted data based on the known chemical structure and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, and the exchangeable protons of the hydroxyl and amine groups.
Table 1: Expected ¹H NMR Chemical Shifts (ppm)
| Protons | Expected δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H2 (CH₂) | 3.1 - 3.4 | Triplet (t) | Adjacent to NH and CH₂. |
| H3 (CH₂) | 1.8 - 2.1 | Multiplet (m) | Coupled to H2 and H4. |
| H4 (CH₂) | 2.6 - 2.9 | Triplet (t) | Adjacent to the aromatic ring. |
| H5 | 6.7 - 6.9 | Doublet (d) | Aromatic proton ortho to the hydroxyl group. |
| H6 | 6.1 - 6.3 | Doublet of Doublets (dd) | Aromatic proton meta to the hydroxyl group. |
| H8 | 6.0 - 6.2 | Doublet (d) | Aromatic proton ortho to the NH group. |
| NH | 3.5 - 5.0 | Broad Singlet (br s) | Exchangeable proton. Chemical shift is concentration and solvent dependent. |
| OH | 8.5 - 9.5 | Broad Singlet (br s) | Exchangeable phenolic proton. |
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Expected δ (ppm) | Notes |
|---|---|---|
| C2 | 40 - 45 | Aliphatic CH₂ adjacent to NH. |
| C3 | 20 - 25 | Aliphatic CH₂. |
| C4 | 25 - 30 | Aliphatic CH₂ adjacent to the aromatic ring. |
| C4a | 120 - 125 | Quaternary aromatic carbon. |
| C5 | 115 - 120 | Aromatic CH. |
| C6 | 110 - 115 | Aromatic CH. |
| C7 | 150 - 155 | Aromatic carbon attached to OH group. |
| C8 | 105 - 110 | Aromatic CH. |
| C8a | 145 - 150 | Quaternary aromatic carbon adjacent to NH. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as aromatic and aliphatic C-H stretches and bends.
Table 3: Expected IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Phenol) | 1180 - 1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The monoisotopic mass of C₉H₁₁NO is 149.0841 Da.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion Formula | Description |
|---|---|---|
| 150.0913 | [C₉H₁₂NO]⁺ | Protonated molecule [M+H]⁺.[1] |
| 133.0651 | [C₈H₉O]⁺ | Loss of NH₃ from [M+H]⁺. |
| 132.0808 | [C₉H₁₀O]⁺ | Loss of H₂ from the molecular ion followed by protonation.[1] |
| 121.0648 | [C₈H₉N]⁺ | Loss of CHO from [M+H]⁺. |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH and -NH as it allows for their observation.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate parameters: spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), and number of scans (typically 8-16).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals and analyze the multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set appropriate parameters: spectral width (~220-240 ppm), acquisition time (~1-2 s), relaxation delay (2-5 s), and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more, depending on concentration).[2][3]
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
IR Spectroscopy Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[4]
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]
-
Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the wavenumbers (cm⁻¹) of the major absorption peaks.
-
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Perform a serial dilution to create a working solution with a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial if any particulate matter is visible.
-
-
Instrumentation and Data Acquisition:
-
Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution of the analyte.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion.
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion (m/z 150.1) as the precursor ion and applying collision-induced dissociation (CID).
-
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the spectroscopic analysis.
Structure Elucidation Logic
Caption: Logical integration of spectroscopic data for structure confirmation.
Plausible Mass Spectrometry Fragmentation Pathway (ESI+)
Caption: A plausible ESI+ fragmentation pathway.
References
Application Note: HPLC Analysis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the analysis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline using High-Performance Liquid Chromatography (HPLC) with UV detection. Quinoline derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their accurate quantification crucial in pharmaceutical research and development.[1] This document provides a comprehensive protocol for sample preparation and chromatographic analysis, intended to serve as a foundational method that can be adapted for various sample matrices.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of tetrahydroquinoline, it shares a structural backbone with numerous compounds exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The development of reliable analytical methods for the accurate quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers the necessary sensitivity, selectivity, and reproducibility for these applications.[1] This application note presents a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.[1]
-
Column: A reverse-phase C18 column is a suitable starting point for the separation of many quinoline derivatives.[1]
-
Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q) are required.[1]
-
Filters: 0.45 µm syringe filters for sample preparation.[3]
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization for specific applications and sample types.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient could be: 0-20 min, 20-80% B.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol or the initial mobile phase composition.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. The objective is to extract the analyte of interest and remove interfering components.[4]
For Pharmaceutical Formulations (e.g., Tablets):
-
Accurately weigh and grind a representative number of tablets to a fine powder.
-
Transfer an amount of powder equivalent to a single dose into a volumetric flask.
-
Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to ensure complete dissolution of the active ingredient.[3]
-
Dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of a precipitating agent like acetonitrile or methanol.[1]
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
Quantitative Data Summary
The following table presents hypothetical performance characteristics for the HPLC analysis of this compound, based on typical values for similar quinoline derivatives.[1][3] Method validation in accordance with ICH guidelines is essential for ensuring reliable and accurate results.[1]
| Parameter | Expected Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[3] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[3] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[3] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[1] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[1] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical signaling pathway involving a quinoline derivative.
References
Application Note: Quantification of 7-Hydroxy-1,2,3,4-tetrahydroquinoline in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-1,2,3,4-tetrahydroquinoline is a key intermediate in the synthesis of various pharmaceutical compounds and a significant scaffold in medicinal chemistry. Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methodologies
A comparative overview of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile derivatives followed by mass-based detection and quantification. | Quantification based on the direct relationship between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. |
| Sample Throughput | High | Medium | Low to Medium |
| Sensitivity | Moderate (µg/mL to ng/mL range) | High (ng/mL to pg/mL range) | Low (mg/mL range) |
| Selectivity | Good, can be optimized with column and mobile phase selection. | Excellent, based on both chromatographic retention and mass fragmentation patterns. | Excellent, based on unique chemical shifts of protons. |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Can be significant, but often mitigated by derivatization and selective detection. | Minimal, less susceptible to matrix effects compared to other techniques. |
| Development Time | Moderate | High (requires derivatization development) | Low to Moderate |
| Cost per Sample | Low | High | Moderate |
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)-UV
This protocol describes a reverse-phase HPLC method for the quantification of this compound. The phenolic hydroxyl and the secondary amine groups impart polarity to the molecule, making it suitable for reverse-phase chromatography with appropriate mobile phase conditions.
a. Sample Preparation
-
Reaction Quenching: Quench the reaction mixture by adding a suitable solvent (e.g., acetonitrile or methanol) or by cooling in an ice bath.
-
Dilution: Accurately dilute a known volume or weight of the reaction mixture with the mobile phase to bring the concentration of this compound into the linear range of the calibration curve (typically 1-100 µg/mL).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
b. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm and 280 nm |
c. Calibration
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
d. Data Analysis
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
e. Expected Performance Data
Table 2: Typical HPLC-UV Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar nature and low volatility of this compound, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups.
a. Sample Preparation and Derivatization
-
Extraction: If the reaction mixture is in an aqueous or highly polar solvent, perform a liquid-liquid extraction into a more volatile organic solvent (e.g., ethyl acetate) after adjusting the pH to ~7-8. Dry the organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent from a known aliquot of the extract under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a dry, inert solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Dilution: After cooling to room temperature, dilute the derivatized sample with an appropriate solvent (e.g., hexane) to the desired concentration for GC-MS analysis.
b. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte |
c. Calibration and Data Analysis
Follow a similar calibration procedure as for HPLC, using derivatized standards. Quantification is based on the peak area of the selected ions.
d. Expected Performance Data
Table 3: Typical GC-MS Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Quantification by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, using a certified internal standard.
a. Sample Preparation
-
Accurate Weighing: Accurately weigh a specific amount of the reaction mixture into a vial.
-
Internal Standard: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and contain protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves both the sample and the internal standard.
-
Transfer: Transfer an accurate volume of the solution to an NMR tube.
b. ¹H NMR Acquisition Parameters
| Parameter | Setting |
| Spectrometer Frequency | ≥ 400 MHz |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton to be quantified |
| Acquisition Time | ≥ 3 seconds |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of >150 for the peaks of interest |
| Temperature | Stable, e.g., 298 K |
c. Data Processing and Analysis
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Calculation: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
d. Expected Performance Data
Table 4: Typical qNMR Method Performance
| Parameter | Expected Value |
| Accuracy (% Bias) | < 1% |
| Precision (% RSD) | < 1.5% |
| Measurement Uncertainty | Typically < 2% |
Visualizations
Caption: Experimental workflows for quantifying this compound.
Caption: Logical relationship diagram comparing analytical techniques.
Application Notes and Protocols for the Scale-Up Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and scale-up considerations for the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline, a key intermediate in the manufacturing of various pharmaceuticals and research chemicals. Two primary scalable synthetic routes are presented: the catalytic hydrogenation of 7-hydroxyquinoline and the hydrolysis of 7-amino-1,2,3,4-tetrahydroquinoline.
Synthetic Routes Overview
Two principal routes have been identified for the scalable synthesis of this compound:
-
Route A: Catalytic Hydrogenation of 7-Hydroxyquinoline. This is a direct and atom-economical approach, widely favored in industrial settings for its efficiency and the use of recyclable catalysts. The primary challenge lies in optimizing catalyst selection, reaction conditions, and ensuring efficient mass transfer of hydrogen gas.
-
Route B: Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline. This method involves the conversion of a readily available amino precursor to the desired hydroxyl compound. While it involves an additional synthetic step to prepare the amino-tetrahydroquinoline, the hydrolysis itself can be a high-yielding and robust reaction.
The choice of route will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired purity profile of the final product.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the quantitative data extracted from available literature for the key synthetic steps.
Table 1: Synthesis of this compound via Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline [1]
| Parameter | Value |
| Starting Material | 7-Amino-1,2,3,4-tetrahydroquinoline |
| Reagent | 70% Phosphoric Acid |
| Scale (Starting Material) | 12 g (81 mmol) |
| Solvent | Water (for work-up) |
| Temperature | 160 °C |
| Reaction Time | 20 hours |
| Pressure | ~55 psi |
| Work-up | Neutralization with Sodium Carbonate to pH 6 |
| Crude Yield | 11.88 g (98%) |
| Recrystallized Yield | 8.36 g (69%) |
| Melting Point (Crude) | 83-87 °C |
| Melting Point (Recrystallized) | 90-92 °C |
Table 2: General Conditions for Catalytic Hydrogenation of Quinolines to Tetrahydroquinolines (Model System)
| Parameter | Typical Range/Value |
| Substrate | Quinolines |
| Catalyst | Pd/C, PtO₂, Raney Ni, Ru complexes, Co catalysts |
| Catalyst Loading | 1-10 mol% |
| Hydrogen Pressure | 1-100 atm |
| Temperature | 25-150 °C |
| Solvent | Alcohols (Ethanol, Methanol), Ethers (THF), Acetic Acid |
| Reaction Time | 2-24 hours |
| Yield | Generally high (>90%) |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Catalytic Hydrogenation of 7-Hydroxyquinoline (Proposed Protocol)
This protocol is a generalized procedure for the catalytic hydrogenation of 7-hydroxyquinoline. Optimization of specific parameters is crucial for successful scale-up.
Materials and Equipment:
-
7-Hydroxyquinoline
-
Palladium on carbon (5% or 10% Pd/C), or other suitable hydrogenation catalyst
-
Ethanol or Methanol (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator or similar pilot-plant scale vessel) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet.
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested.
-
Charging the Reactor:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with 7-hydroxyquinoline (1.0 eq).
-
Add the solvent (e.g., ethanol, 5-10 mL per gram of substrate).
-
Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%). Caution: Palladium on carbon can be pyrophoric. Handle with care under an inert atmosphere.
-
-
Hydrogenation:
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin agitation and heat the reaction mixture to the target temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the catalyst pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield pure this compound.
-
Protocol 2: Scale-Up Synthesis of this compound via Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline (Based on Patent Literature)[1]
This protocol is an adaptation of a reported lab-scale procedure, with considerations for scale-up.
Materials and Equipment:
-
7-Amino-1,2,3,4-tetrahydroquinoline
-
70% Phosphoric acid
-
Sodium carbonate
-
Toluene
-
Activated charcoal
-
Pressure reactor equipped with a mechanical stirrer and temperature control
-
Large beaker or reaction vessel for neutralization
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup:
-
Charge the pressure reactor with 70% phosphoric acid (10 g per gram of starting material).
-
Add 7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq).
-
-
Reaction:
-
Seal the reactor and begin stirring.
-
Heat the mixture to 160 °C and maintain for 20 hours. A pressure of approximately 55 psi will develop.
-
-
Work-up and Neutralization:
-
Cool the reactor to room temperature and carefully vent any residual pressure.
-
Transfer the cooled reaction mixture to a larger beaker, rinsing the reactor with water (approximately 12.5 mL per gram of starting material).
-
Slowly and with stirring, add sodium carbonate to the aqueous solution until the pH reaches 6. This will cause the product to precipitate.
-
-
Isolation of Crude Product:
-
Collect the precipitate by filtration.
-
Wash the filter cake thoroughly with water.
-
Dry the crude product in an oven.
-
-
Purification:
-
Suspend the crude product in toluene (approximately 4 mL per gram of crude product).
-
Add activated charcoal (approximately 0.08 g per gram of crude product).
-
Heat the mixture to reflux, then filter hot to remove the charcoal.
-
Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified product by filtration, wash with cold toluene, and dry to obtain pure this compound.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Synthetic routes to this compound.
Experimental Workflows
References
Safety Precautions and Protocols for Handling 7-Hydroxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 7-Hydroxy-1,2,3,4-tetrahydroquinoline (CAS No. 58196-33-1). The information is intended to guide laboratory personnel in minimizing risks associated with the use of this compound in research and development settings.
Compound Identification and Properties
This compound is a heterocyclic organic compound. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 58196-33-1 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | White to brown powder or crystalline powder |
| Melting Point | 89°C to 95°C |
| Purity | ≥95% |
| Storage Temperature | 4°C |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel should be thoroughly familiar with the potential hazards and safety measures before handling this compound. The GHS hazard classifications are summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin irritation | H315: Causes skin irritation |
| Eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory system) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and engineering controls are insufficient.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Accidental Release Measures
In case of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up the material and place it in a suitable container for disposal. Avoid generating dust.
Fire-Fighting Measures
Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.
Experimental Protocols
This compound is a valuable intermediate in the synthesis of various compounds, including rhodamine dyes and pharmacologically active molecules.
Application Note: Intermediate in Rhodamine Dye Synthesis
This compound serves as a key precursor in the efficient synthesis of certain rhodamine-class lasing dyes.[1][2] Its chemical structure allows for the construction of the characteristic xanthene core of these fluorescent molecules.
Detailed Experimental Protocol: Synthesis of a Rhodamine Dye Intermediate
The following protocol is adapted from a patented procedure for the synthesis of a rhodamine dye intermediate using this compound.[1]
Objective: To synthesize 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydro-7-hydroxyquinoline.
Materials:
-
This compound (24 g, 0.16 mol)
-
2,2,2-trifluoroethyl p-toluenesulfonate (50 g, 0.197 mol)
-
Methylene chloride
-
Water
-
Sodium carbonate
-
Sodium sulfate
-
Nitrogen gas supply
-
Oil bath
-
Round-bottom flask and condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Combine 24 g (0.16 mol) of this compound and 50 g (0.197 mol) of 2,2,2-trifluoroethyl p-toluenesulfonate in a round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Stir the mixture under a nitrogen atmosphere in an oil bath preheated to 180°-190°C for four hours.
-
After four hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Partition the cooled mixture between 200 ml of methylene chloride and 200 ml of water in a separatory funnel.
-
Adjust the aqueous phase to pH 7 by the addition of solid sodium carbonate.
-
Separate the organic phase.
-
Wash the aqueous phase, which may contain some solid, with 100 ml of methylene chloride.
-
Combine all organic phases, wash with 100 ml of water, and dry over sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification may be performed by chromatography if necessary.
Visualized Workflow
The following diagram illustrates a general workflow for the safe handling of chemical reagents like this compound in a laboratory setting.
Caption: General workflow for safe chemical handling in a laboratory.
References
Application Notes and Protocols for the Storage and Stability of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate storage, handling, and stability testing of 7-Hydroxy-1,2,3,4-tetrahydroquinoline. The protocols outlined below are based on established international guidelines for stability testing of pharmaceutical compounds and are intended to serve as a framework for ensuring the integrity of this compound in a research and development setting.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development.[1] Ensuring its chemical stability throughout its lifecycle, from storage to experimental use, is critical for obtaining reliable and reproducible results. While specific stability data for this compound is limited in publicly available literature, general principles of handling hydroxylated tetrahydroquinolines and related structures suggest a susceptibility to oxidative and photolytic degradation. This document outlines recommended storage conditions and detailed protocols for conducting stability studies to determine its shelf-life and identify potential degradation products.
Recommended Storage Conditions
Proper storage is essential to minimize degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 10°C - 25°C (Controlled Room Temperature) | To slow down potential degradation reactions. Avoid excessive heat. |
| Light | Protect from light | The quinoline moiety can be photosensitive. Storage in amber vials or in the dark is recommended.[2] |
| Atmosphere | Store in a well-closed container | To prevent exposure to atmospheric oxygen and moisture, which can promote oxidation and hydrolysis. |
| Form | Solid (as supplied) | Storing the compound in its solid, crystalline form is generally more stable than in solution. |
Stability Testing Protocols
Stability testing is crucial for understanding the degradation profile of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under recommended storage conditions and to observe the effects of short-term excursions to more stressful conditions.
Experimental Workflow for Long-Term and Accelerated Stability Studies
Caption: Workflow for long-term and accelerated stability testing.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H2O2. Store protected from light at room temperature for a defined period. |
| Thermal Degradation | Store the solid compound at an elevated temperature (e.g., 60°C or higher) for a defined period. Also, test in solution. |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |
Analytical Methodology
A validated stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
Key Considerations for HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all components.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly valuable for the identification and characterization of unknown degradation products.
Potential Degradation and Signaling Pathway Implications
While no specific degradation pathways for this compound have been documented in the literature, based on its chemical structure, potential degradation could involve:
-
Oxidation: The tetrahydroquinoline ring system, particularly with an electron-donating hydroxyl group, can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.
-
Photodegradation: Aromatic systems can undergo various photochemical reactions upon exposure to light.
The formation of degradation products can have significant implications for the biological activity and safety profile of the compound. Degradants may have altered pharmacological activity, be inactive, or possess toxicity. Therefore, it is crucial to characterize the stability of the compound in any biological assay medium.
Conceptual Diagram of Degradation Impact on a Signaling Pathway
Caption: Potential impact of compound degradation on a biological signaling pathway.
Summary and Recommendations
The stability of this compound is a critical factor for its successful use in research and drug development. It is recommended to store the compound in a cool, dark, and dry place in a tightly sealed container. For any experimental work, especially for long-term studies or when developing formulations, it is imperative to conduct thorough stability studies as outlined in these notes. Freshly prepared solutions should be used whenever possible, and the stability of the compound in the chosen experimental solvent should be verified. By following these guidelines, researchers can ensure the quality and integrity of this compound, leading to more reliable and accurate scientific outcomes.
References
Exploring Novel Applications of 7-Hydroxy-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. While its primary established use has been as a key intermediate in the synthesis of rhodamine-based lasing dyes, the broader family of tetrahydroquinolines has garnered significant attention for a wide range of biological activities. These activities include antioxidant, neuroprotective, and anticancer properties. This document outlines potential novel applications for this compound in these therapeutic areas, providing detailed experimental protocols for in vitro evaluation and conceptual signaling pathways.
Application Note: Antioxidant Potential
The phenolic hydroxyl group at the 7-position of this compound suggests its potential as a potent antioxidant. Phenolic compounds are well-known radical scavengers, and the tetrahydroquinoline scaffold itself has been associated with antioxidant effects. This makes the compound a promising candidate for mitigating oxidative stress-related pathologies.
Proposed Mechanism of Action
It is hypothesized that this compound may exert its antioxidant effects through direct radical scavenging and by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[1][2][3] This pathway is a key cellular defense mechanism against oxidative stress.
Hypothetical Antioxidant Mechanism of this compound
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline for improved yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Route A (from m-Aminophenol) | Incomplete acylation of m-aminophenol. | Ensure anhydrous conditions and consider using a stronger acylating agent or a catalyst. Monitor the reaction progress using TLC or HPLC. |
| Inefficient reduction of the intermediate lactam. | Optimize the reducing agent (e.g., LiAlH₄, NaBH₄/BF₃·OEt₂) and reaction conditions (temperature, solvent). Ensure the lactam is completely dissolved before adding the reducing agent. | |
| Low Yield in Route B (from 1,2,3,4-Tetrahydroquinoline) | Poor regioselectivity during nitration, leading to multiple nitro isomers. | Control the reaction temperature carefully, typically between 5-10°C, during the addition of the nitrating agent.[1] Use a mixed acid system (e.g., HNO₃/H₂SO₄) and control the stoichiometry precisely. |
| Incomplete reduction of the nitro group. | Employ a suitable catalyst such as Raney nickel with hydrazine or catalytic hydrogenation (e.g., Pd/C).[1][2] Ensure the catalyst is active and the reaction is run to completion. The resulting 7-amino-1,2,3,4-tetrahydroquinoline can be sensitive to air.[1] | |
| Incomplete hydrolysis of the amino group to the hydroxyl group. | Use a strong aqueous acid like phosphoric acid or sulfuric acid at elevated temperatures (140-180°C).[1] The reaction may require pressures above atmospheric to proceed efficiently.[1] | |
| Formation of Impurities/Side Products | Oxidation of the product or intermediates. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially when handling the amino intermediate which is sensitive to air.[1] Use degassed solvents. |
| Over-reduction or side reactions during hydrogenation. | Optimize the catalyst loading, hydrogen pressure, and reaction time. Monitor the reaction closely to stop it once the desired product is formed. | |
| Difficulty in Product Purification | Presence of tar-like substances. | The crude product may require purification by column chromatography. Recrystallization from a suitable solvent system, such as aqueous methanol, can also be effective.[1] |
| Co-elution of isomers or byproducts during chromatography. | Adjust the solvent system for chromatography to improve separation. Consider using a different stationary phase if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main efficient methods for the preparation of this compound:
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Route A: This method involves the acylation of m-aminophenol to form a lactam, which is then reduced to yield the final product.[1][3]
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Route B: This route starts with 1,2,3,4-tetrahydroquinoline, which undergoes nitration, followed by hydrogenation of the nitro group to an amino group, and finally hydrolysis to the desired 7-hydroxy product.[1][3]
Q2: How can I improve the regioselectivity of the nitration step in Route B?
A2: To favor the formation of the 7-nitro isomer, it is crucial to maintain a low reaction temperature, typically between 5°C and 10°C, during the addition of the nitrating agent (a mixture of nitric and sulfuric acid).[1] Careful control of the stoichiometry and slow, dropwise addition of the reagents are also critical. While the crude yield of nitroquinolines can be nearly quantitative, recrystallization is often necessary to isolate the 7-isomer in a purer form, which can result in a yield of about 50% for this step.[1]
Q3: What are the key parameters to control during the hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline?
A3: The hydrolysis of the 7-amino group requires a strong aqueous acid, such as phosphoric, sulfuric, or methanesulfonic acid.[1] The reaction is typically carried out at elevated temperatures, ranging from 140°C to 180°C.[1] In some cases, the reaction may need to be performed at pressures above atmospheric to achieve a good yield.[1]
Q4: Are there alternative methods to synthesize the tetrahydroquinoline core?
A4: Yes, various modern synthetic methods can be employed to construct the tetrahydroquinoline scaffold, often with high efficiency and selectivity. These include:
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Domino Reactions: These multi-step sequences, triggered by events like the reduction of a nitro group, can lead to the formation of tetrahydroquinolines in high yields (e.g., 93-98%).[2]
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Photocatalytic Methods: Visible light and a photocatalytic system can be used for the cyclization of iodoaryl vinyl derivatives to form tetrahydroquinoline structures under mild conditions.[4]
-
Catalytic Hydrogenation: Various catalysts, including unsupported nanoporous gold (AuNPore) and cobalt nanoparticles, can efficiently and regioselectively hydrogenate quinoline derivatives to 1,2,3,4-tetrahydroquinolines.[4][5]
Experimental Protocols
Protocol 1: Synthesis via Nitration of 1,2,3,4-Tetrahydroquinoline (Route B)
Step 1: Nitration
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Cool 75 ml of 96.6% sulfuric acid in a salt-ice bath.
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Slowly add 25 ml (0.2 mol) of 1,2,3,4-tetrahydroquinoline dropwise to the cooled sulfuric acid.
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After 30 minutes, begin the concomitant dropwise addition of a mixture of 9.5 ml (0.2 mol) of 90% nitric acid in 40 ml of sulfuric acid.
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Maintain the reaction temperature between 5°C and 10°C throughout the addition. The addition of the quinoline should take approximately 50 minutes, and the nitric acid mixture about 30 minutes.[1]
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After the addition is complete, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the nitro-tetrahydroquinoline isomers.
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Filter the precipitate and recrystallize to isolate the 7-nitro-1,2,3,4-tetrahydroquinoline.
Step 2: Reduction
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Dissolve the purified 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., ethanol).
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Add a catalytic amount of Raney nickel.
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Carefully add hydrazine hydrate dropwise while monitoring the reaction progress (e.g., by TLC). This reduction is typically quantitative.[1]
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Once the reaction is complete, filter off the catalyst. The resulting 7-amino-1,2,3,4-tetrahydroquinoline is sensitive to air and should be used promptly.[1]
Step 3: Hydrolysis
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Place the 7-amino-1,2,3,4-tetrahydroquinoline in a pressure reactor.
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Add a strong aqueous acid, for example, 85% phosphoric acid.[1]
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Heat the mixture to a temperature between 140°C and 180°C.[1] The reaction may be conducted at a pressure of less than 55 psi.[1]
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After the reaction is complete, cool the mixture and neutralize it to precipitate the this compound.
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Filter and purify the product, for instance, by recrystallization from 50% aqueous methanol.[1]
Data Summary
Reaction Conditions for Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline
| Acid | Concentration | Temperature | Pressure |
| Phosphoric Acid | 70% | 140-180°C | Above atmospheric |
| Phosphoric Acid | 85% | 140-180°C | Above atmospheric |
| Sulfuric Acid | Varies | 140-180°C | < 55 psi |
| Methanesulfonic Acid | Varies | 140-180°C | < 55 psi |
| Trifluoromethanesulfonic Acid | Varies | 140-180°C | < 55 psi |
| Hydrobromic Acid | Varies | 140-180°C | < 55 psi |
Data sourced from patent information describing the hydrolysis step.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. US5283336A - Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most frequently employed synthetic routes are:
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Nitration of 1,2,3,4-tetrahydroquinoline followed by reduction and hydrolysis: This involves the nitration of the commercially available 1,2,3,4-tetrahydroquinoline, separation of the desired 7-nitro isomer, reduction of the nitro group to an amine, and subsequent hydrolysis to the hydroxyl group.
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Cyclization of a m-aminophenol derivative: This route typically involves the acylation of m-aminophenol with a suitable three-carbon synthon to form a lactam, followed by reduction to yield the target molecule.[1]
Q2: My reaction mixture from the nitration of tetrahydroquinoline shows multiple spots on TLC. What are these?
A2: Direct nitration of unprotected 1,2,3,4-tetrahydroquinoline is known to produce a mixture of isomeric products. The main components are typically 5-nitro-, 6-nitro-, 7-nitro-, and 8-nitro-1,2,3,4-tetrahydroquinoline.[2] The ratio of these isomers can be influenced by reaction conditions.
Q3: I am having trouble with the Skraup synthesis using m-aminophenol, my reaction is producing a lot of tar. How can I minimize this?
A3: The Skraup reaction is notoriously exothermic and can lead to polymerization and the formation of tarry byproducts, especially with substituted anilines.[3][4][5] To mitigate this, consider the following:
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Use a moderating agent: Ferrous sulfate is commonly used to make the reaction less violent.[3]
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Control the temperature: Careful and slow addition of sulfuric acid with efficient cooling is crucial.
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Optimize reactant ratios: Ensure the correct stoichiometry of glycerol, oxidizing agent, and acid.
Q4: How can I purify the crude this compound?
A4: Column chromatography is a common and effective method for purifying the final product. A silica gel column with a gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with ethyl acetate, has been reported to be successful in separating the desired product from impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield and Multiple Products in the Nitration of 1,2,3,4-tetrahydroquinoline
Possible Causes:
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Formation of multiple nitro isomers: Direct nitration of unprotected tetrahydroquinoline leads to a mixture of 5-, 6-, 7-, and 8-nitro isomers.[2]
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Harsh reaction conditions: Strong nitrating agents or high temperatures can lead to degradation or the formation of dinitro products.
Troubleshooting Steps:
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Protect the Amine: Protect the nitrogen of 1,2,3,4-tetrahydroquinoline with a suitable protecting group (e.g., acetyl, trifluoroacetyl) before nitration. This can significantly improve the regioselectivity towards the desired 7-nitro isomer.[2]
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Optimize Nitrating Agent and Conditions: Use a milder nitrating agent or lower the reaction temperature to minimize side reactions.
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Purification of the Nitro Isomers: The isomeric nitro compounds can be separated by column chromatography or fractional crystallization. A thorough NMR study can help in the unequivocal characterization of the different isomers.[2]
Issue 2: Incomplete Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline
Possible Causes:
-
Insufficient reducing agent: The amount of reducing agent may not be enough for complete conversion.
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Catalyst poisoning: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent.
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Reaction time is too short: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
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Increase Reducing Agent/Catalyst Loading: Incrementally increase the molar equivalents of the reducing agent or the weight percentage of the catalyst.
-
Use a Fresh Catalyst: Ensure the catalyst is active.
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Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.
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Consider Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing systems like SnCl₂/HCl.
Issue 3: Formation of Aromatic Byproducts (Quinolines)
Possible Causes:
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Over-oxidation/dehydrogenation: During the synthesis or workup, especially if an oxidizing agent is present or if the reaction is exposed to air at high temperatures, the tetrahydroquinoline ring can be aromatized to the corresponding quinoline.
Troubleshooting Steps:
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Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
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Avoid High Temperatures: Minimize exposure to high temperatures during purification steps like distillation.
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Careful Choice of Reagents: Be mindful of the oxidizing potential of all reagents used in the synthetic sequence.
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound via Nitration of Tetrahydroquinoline
| Side Product Name | Chemical Structure | Expected Point of Formation | Method of Identification |
| 5-Nitro-1,2,3,4-tetrahydroquinoline | Isomeric nitro compound | Nitration Step | NMR, LC-MS |
| 6-Nitro-1,2,3,4-tetrahydroquinoline | Isomeric nitro compound | Nitration Step | NMR, LC-MS |
| 8-Nitro-1,2,3,4-tetrahydroquinoline | Isomeric nitro compound | Nitration Step | NMR, LC-MS |
| 7-Amino-1,2,3,4-tetrahydroquinoline | Incomplete hydrolysis product | Hydrolysis Step | TLC, LC-MS |
| 7-Nitro-1,2,3,4-tetrahydroquinoline | Incomplete reduction product | Reduction Step | TLC, LC-MS |
| 7-Hydroxyquinoline | Aromatization byproduct | During synthesis or workup | UV-Vis, NMR, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline (Illustrative)
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Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific laboratory conditions.
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Protection (Optional but Recommended): To a solution of 1,2,3,4-tetrahydroquinoline (1 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C. Stir for 2-4 hours at room temperature. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.
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Nitration: Dissolve the N-protected tetrahydroquinoline in concentrated sulfuric acid at 0 °C. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C. Stir for a specified time until the reaction is complete (monitor by TLC).
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Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.
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Purification: Filter the precipitate, wash with water, and dry. Purify the crude product by column chromatography on silica gel to separate the 7-nitro isomer from other isomers.
-
Deprotection: The protecting group can be removed under acidic or basic conditions to yield 7-nitro-1,2,3,4-tetrahydroquinoline.
Protocol 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline to 7-Amino-1,2,3,4-tetrahydroquinoline (Illustrative)
-
Catalytic Hydrogenation: To a solution of 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1,2,3,4-tetrahydroquinoline.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in tetrahydroquinoline nitration.
References
Technical Support Center: Purification of Crude 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 7-Hydroxy-1,2,3,4-tetrahydroquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out | The compound is precipitating from the solution above its melting point. The cooling rate is too fast. The solution is too concentrated. | Add a small amount of additional hot solvent to the oiled mixture and reheat until a clear solution is formed. Allow the solution to cool more slowly. Consider using a different solvent or a solvent mixture. |
| No crystal formation | The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then cool again. Try adding a seed crystal to induce crystallization. If the compound is too soluble, consider using a different solvent in which it is less soluble, or a solvent/anti-solvent system. |
| Low recovery of purified product | Too much solvent was used for recrystallization or washing. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the washing solvent is ice-cold and used sparingly. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Colored impurities remain in crystals | The impurity co-crystallizes with the product. The impurity is strongly adsorbed to the crystal surface. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the charcoal is thoroughly removed by hot filtration. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC/column | The solvent system (eluent) is too polar or not polar enough. The column was not packed properly (channeling). The sample was loaded in too large a volume of solvent. | Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of Rf values. Ensure the column is packed uniformly without any air bubbles or cracks. Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. |
| Compound is not eluting from the column | The eluent is not polar enough to move the compound down the silica gel column. The compound may be reacting with the silica gel (acidic). | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. If the compound is basic, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to prevent streaking and strong adsorption. |
| Streaking of spots on TLC/column | The sample is overloaded. The compound is acidic or basic and is interacting strongly with the silica gel. | Apply a smaller amount of the sample to the TLC plate or column. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Cracking of the silica gel bed | The column ran dry. The heat of adsorption of the solvent caused the bed to crack. | Never let the solvent level drop below the top of the silica gel. Pack the column using a slurry method and allow it to equilibrate before loading the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: The choice of purification method depends on the nature and quantity of impurities. For moderately impure samples, recrystallization is often a good first choice due to its simplicity and scalability. For complex mixtures or to achieve very high purity, column chromatography is more effective.
Q2: Which solvent should I use for recrystallizing this compound?
A2: Toluene has been successfully used for the recrystallization of this compound.[1] A mixture of methanol and water is another potential solvent system, particularly for related structures.[2] It is always recommended to perform small-scale solvent screening to find the optimal solvent or solvent mixture for your specific crude material.
Q3: My this compound is a tan or brown solid. How can I decolorize it?
A3: The colored impurities can often be removed by treating a hot solution of the crude product with activated charcoal before filtering and allowing it to crystallize.[1]
Q4: What are the expected melting points for crude and purified this compound?
A4: The melting point can vary depending on the purity. Crude product may melt in the range of 83-87°C, while after recrystallization from toluene, a melting point of 90-92°C has been reported.[1] Purification by filtration through silica gel can yield a product with a melting point range of 90-96°C.[1]
Q5: What are the common impurities I should be aware of?
A5: One common impurity can be the isomeric 5-hydroxy-1,2,3,4-tetrahydroquinoline, which can form as a byproduct during synthesis.[2] Other potential impurities include unreacted starting materials and byproducts from side reactions depending on the synthetic route used.
Data Presentation
Table 1: Physical Properties and Purity Data
| Property | Crude Product | Recrystallized Product (Toluene) | Silica Gel Filtered Product |
| Appearance | Tan solid | Tan solid | - |
| Melting Point | 83-87 °C[1] | 90-92 °C[1] | 90-96 °C[1] |
| Yield (after recrystallization) | - | 69%[1] | - |
Table 2: Recommended Solvents for Purification and Analysis
| Technique | Solvent/Solvent System | Stationary Phase | Notes |
| Recrystallization | Toluene[1] | N/A | Good for removing many common impurities. |
| Methanol/Water[2] | N/A | May be effective; requires optimization of the solvent ratio. | |
| Column Chromatography | Methylene Chloride with increasing amounts of Ethyl Acetate[1] | Silica Gel | A gradient elution is effective for separating compounds with different polarities. |
| Hexane with increasing amounts of Ethyl Acetate | Silica Gel | A common and effective eluent system for moderately polar compounds. | |
| Thin-Layer Chromatography (TLC) | 50% Ethyl Acetate in Hexane[1] | Silica Gel | Useful for monitoring the progress of a reaction and the separation during column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization from Toluene
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Briefly reheat the solution to boiling.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: First, analyze your crude mixture by TLC using a 50% ethyl acetate in hexane eluent to determine the separation profile. The target compound should ideally have an Rf value between 0.2 and 0.4 for good separation.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of methylene chloride or the initial eluent (e.g., 10% ethyl acetate in hexane). Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting the column with a low polarity solvent (e.g., 100% hexane or 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation of Pure Compound: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting flowchart for recrystallization.
References
Technical Support Center: Recrystallization of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 7-Hydroxy-1,2,3,4-tetrahydroquinoline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of physical properties to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound is not dissolving in the hot solvent.
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Question: I'm heating my solvent, but the this compound is not fully dissolving. What should I do?
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Answer: This issue can arise from a few factors:
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Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent incrementally until the solid dissolves. Be cautious not to add a large excess, as this will reduce your yield.
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Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the compound, even at elevated temperatures. The hydroxyl group on the molecule suggests that polar solvents may be effective.[1] Consider switching to a more polar solvent or using a solvent mixture.
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Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
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Issue 2: No crystals are forming upon cooling.
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Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What's wrong?
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Answer: The absence of crystal formation is a common problem and can be due to several reasons:
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form. This can happen if too much solvent was added initially. To resolve this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution Cooled Too Quickly: Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
Lack of Nucleation Sites: Crystal formation requires a starting point (a nucleation site). You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to start growing.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
-
Issue 3: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound separated as an oily layer instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is too concentrated. An oil is undesirable as it can trap impurities. Here are some troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the concentration before allowing it to cool slowly.
-
Change the Solvent System: If the problem persists, the chosen solvent may be the issue. Try a different solvent in which the compound is less soluble, or use a mixed solvent system. Adding a second solvent in which the compound is less soluble (an "anti-solvent") to the hot solution can sometimes promote crystal formation.
-
Issue 4: The recrystallized product has a low yield.
-
Question: I've collected my crystals, but the final weight is much lower than I expected. How can I improve my yield?
-
Answer: A low yield can be attributed to several factors throughout the recrystallization process:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature Filtration: Filtering the crystals before the solution has completely cooled will result in product loss. Ensure the solution is thoroughly chilled in an ice bath before filtration.
-
Incomplete Transfer: Some product may be left behind in the crystallization flask. Rinse the flask with a small amount of the cold recrystallization solvent and transfer this to the filter to collect any remaining crystals.
-
Product Remaining in Mother Liquor: You can attempt to recover more product from the filtrate (mother liquor) by evaporating a portion of the solvent and cooling the solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on available literature, several solvents have been successfully used. Toluene has been documented for the recrystallization of the crude product.[2] Other potential solvents, given the presence of a hydroxyl group which increases polarity, could include aqueous methanol or a mixture of n-hexane and ethanol.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific sample.
Q2: How do I choose a suitable solvent system for recrystallization?
A2: A good recrystallization solvent will exhibit a steep solubility curve for the compound of interest, meaning it dissolves a large amount when hot and a small amount when cold. The impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. A general rule of thumb is "like dissolves like"; therefore, for this compound, which has both polar (hydroxyl and amine) and non-polar (aromatic and aliphatic rings) features, solvents of intermediate polarity or mixed solvent systems are often a good starting point.
Q3: My recrystallized product is still impure. What can I do?
A3: If a single recrystallization does not provide a product of sufficient purity, you can perform a second recrystallization. Ensure that the first crop of crystals is completely dry before starting the second recrystallization. If impurities persist, consider using a different solvent or purification technique, such as column chromatography. For quinoline derivatives, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can prevent decomposition on the column.
Q4: Should I use charcoal during the recrystallization?
A4: Activated charcoal can be used to remove colored impurities from your sample. If your crude this compound is colored, you can add a small amount of charcoal to the hot solution before filtration. However, be aware that using too much charcoal can lead to a decrease in yield as it can adsorb your desired product as well. A patent for a related synthesis mentions the use of charcoal during recrystallization from toluene.[2]
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [3][4][5] |
| Molecular Weight | 149.19 g/mol | [4][5] |
| Melting Point | 83-87 °C (crude), 90-92 °C (recrystallized from toluene) | [2] |
| 89-95 °C | [3] | |
| 91.0-93.5 °C | [5] | |
| Appearance | White to brown powder or crystalline powder | [3] |
Experimental Protocols
Recrystallization of this compound from Toluene
This protocol is adapted from a documented synthesis of this compound.[2]
Materials:
-
Crude this compound
-
Toluene
-
Activated charcoal (optional, if the crude product is colored)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 11.88 g) in an Erlenmeyer flask. Add a minimal amount of toluene (e.g., 50 ml) and heat the mixture with stirring. Continue to add small portions of hot toluene until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (e.g., 1 g). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity filtration to remove the charcoal and any other insoluble impurities. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. The reported yield for this procedure is approximately 69%.[2]
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. CAS 58196-33-1: this compound [cymitquimica.com]
- 2. US5283336A - Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 3. This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Purification of 7-Hydroxy-1,2,3,4-tetrahydroquinoline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Hydroxy-1,2,3,4-tetrahydroquinoline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most commonly used stationary phase for the purification of this compound is silica gel. Due to the basic nature of the quinoline nitrogen, interactions with acidic silanol groups on the silica surface can sometimes lead to issues like peak tailing.[1] In such cases, deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina may be beneficial.[2][3]
Q2: What solvent systems are typically used for the column chromatography of this compound on silica gel?
A2: Common mobile phases for the purification of this compound on silica gel are mixtures of a non-polar solvent and a moderately polar solvent. Examples include ethyl acetate/n-hexane and dichloromethane with increasing amounts of ethyl acetate.[4] The optimal solvent system will depend on the specific impurities present in the crude mixture and should be determined by preliminary thin-layer chromatography (TLC) analysis.
Q3: My purified this compound is discolored (e.g., yellow or brown). What could be the cause and how can I prevent it?
A3: Discoloration of quinoline compounds can be due to oxidation from exposure to air, light, or heat, or the presence of colored impurities.[3] To minimize discoloration, it is advisable to store the compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.[3] Using degassed solvents for chromatography can also help reduce oxidation during the purification process.[3]
Q4: Can I use reversed-phase chromatography for the purification of this compound?
A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for achieving high purity, especially for polar compounds like this compound.[1][5] A C18 column is commonly used for the separation of moderately polar to non-polar compounds.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation of Product from Impurities | The polarity of the eluent is too high or too low. | Optimize the solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexane or dichloromethane and ethyl acetate. |
| The sample was loaded improperly, leading to a broad initial band. | Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent, adsorb it onto a small amount of silica gel, and then load the dried powder onto the column.[6] | |
| Peak Tailing | Strong interaction between the basic nitrogen of the tetrahydroquinoline and acidic silanol groups on the silica gel.[1] | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[2] Alternatively, consider using a different stationary phase like neutral or basic alumina.[3] |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. | |
| Product is Unstable and Decomposes on the Column | The compound is sensitive to the acidic nature of the silica gel.[2][6] | Test the stability of your compound on a TLC plate by spotting it and letting it sit for some time before developing.[6] If decomposition is observed, use deactivated silica gel or an alternative stationary phase like alumina.[2] |
| Low Recovery of the Product | The compound is highly polar and is strongly retained on the silica gel. | Gradually increase the polarity of the mobile phase (gradient elution).[2] If the compound is still retained, a stronger solvent system, such as one containing methanol, may be necessary.[3] |
| The product may have precipitated on the column due to low solubility in the eluent. | Ensure the crude product is fully dissolved before loading. If solubility is an issue, consider solid loading by pre-adsorbing the sample onto silica gel.[2] | |
| Inconsistent Fractions (Mixed Fractions) | The separation on TLC did not translate well to the column. | This can occur because the conditions on a dry TLC plate differ from a wet-packed column.[2] Ensure the column is properly equilibrated with the mobile phase before loading the sample.[2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is suitable for the initial purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[5]
-
Dichloromethane
-
Ethyl acetate
-
n-Hexane
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Fraction collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system by running TLC plates of the crude material. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A mixture of dichloromethane and ethyl acetate or ethyl acetate and hexane is a good starting point.[4]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen system (e.g., n-hexane or dichloromethane). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the product is slow to elute, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[4]
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring Fractions
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (same as used for the column)
-
UV lamp (254 nm)
Procedure:
-
Using a capillary tube, spot small amounts of each collected fraction onto a TLC plate.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf values to identify the fractions containing the pure product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
troubleshooting air sensitivity of 7-amino-1,2,3,4-tetrahydroquinoline intermediate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the air-sensitive intermediate, 7-amino-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and use of 7-amino-1,2,3,4-tetrahydroquinoline.
Issue 1: The compound has changed color (e.g., from off-white/light yellow to brown/dark brown).
-
Question: My solid 7-amino-1,2,3,4-tetrahydroquinoline has darkened in color. Is it still usable?
-
Answer: A significant change in color, particularly to brown or dark brown, is a strong indicator of oxidation and degradation. Aromatic amines, including 7-amino-1,2,3,4-tetrahydroquinoline, are susceptible to air oxidation, which can lead to the formation of colored impurities. While a slight yellowish tint may not significantly impact purity, a noticeable darkening suggests a compromised sample. It is highly recommended to assess the purity of the material using analytical techniques such as HPLC or NMR before proceeding with your experiment. For reactions sensitive to impurities, using a fresh or purified batch is advisable.
Issue 2: Inconsistent or poor yields in reactions using the intermediate.
-
Question: I am experiencing inconsistent yields or reaction failures when using 7-amino-1,2,3,4-tetrahydroquinoline. What could be the cause?
-
Answer: Inconsistent yields are often a consequence of using a degraded intermediate. The presence of oxidation byproducts can interfere with your reaction by consuming reagents, inhibiting catalysts, or leading to the formation of unwanted side products. To troubleshoot this, consider the following:
-
Purity Check: Analyze the purity of your 7-amino-1,2,3,4-tetrahydroquinoline batch using HPLC, LC-MS, or NMR to quantify the level of impurities.
-
Handling Technique: Review your handling procedures. Ensure that the compound is always handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[1][2][3][4][5]
-
Solvent Quality: Use anhydrous and deoxygenated solvents for your reactions. Residual water or dissolved oxygen in the solvent can contribute to the degradation of the air-sensitive intermediate.
-
Issue 3: Difficulty in purifying the reaction product.
-
Question: I am observing multiple spots on my TLC plate and facing challenges in purifying the final product. Could this be related to the intermediate?
-
Answer: Yes, impurities in the starting 7-amino-1,2,3,4-tetrahydroquinoline can carry through the reaction and complicate the purification of your desired product. The oxidized forms of the intermediate may have different polarities, leading to the formation of multiple, often colored, byproducts that are difficult to separate from the target compound. It is recommended to purify the 7-amino-1,2,3,4-tetrahydroquinoline intermediate before use if you suspect it has degraded. Column chromatography under an inert atmosphere is a common method for purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the air sensitivity of 7-amino-1,2,3,4-tetrahydroquinoline?
A1: The air sensitivity of 7-amino-1,2,3,4-tetrahydroquinoline is primarily due to the presence of the aromatic amino group and the tetrahydroquinoline core. Aromatic amines are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and the presence of metal ions. The oxidation likely proceeds through the formation of radical intermediates, leading to a complex mixture of colored degradation products. The electron-donating nature of the amino group can increase the susceptibility of the aromatic ring to oxidation.
Q2: How should I properly store 7-amino-1,2,3,4-tetrahydroquinoline?
A2: To ensure the stability of 7-amino-1,2,3,4-tetrahydroquinoline, it is crucial to store it under an inert atmosphere (argon or nitrogen) in a tightly sealed container. The container should be stored in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is recommended. Avoid repeated opening and closing of the container in the open air. It is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk material.
Q3: What are the visible signs of degradation?
A3: The most common visible sign of degradation is a change in color from a light, off-white or pale yellow powder to a yellow, brown, or even dark brown solid. The appearance of a tarry or gummy consistency is also an indication of significant degradation.
Q4: How can I monitor the purity and degradation of my 7-amino-1,2,3,4-tetrahydroquinoline sample?
A4: Several analytical techniques can be used to assess the purity and detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the compound and detecting the presence of impurities. A fresh, pure sample should show a single major peak. The appearance of additional peaks, especially those with different retention times, indicates the presence of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of the compound and detect impurities. Changes in the aromatic region of the 1H NMR spectrum can be indicative of oxidation.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of the parent compound and any degradation products.
Q5: What are the best practices for handling 7-amino-1,2,3,4-tetrahydroquinoline in the laboratory?
A5: Due to its air sensitivity, all manipulations of 7-amino-1,2,3,4-tetrahydroquinoline should be performed under an inert atmosphere.[1][2][3][4][5] This can be achieved using either a glovebox or Schlenk line techniques.[2][4]
-
Glovebox: A glovebox provides a controlled environment with very low levels of oxygen and moisture, making it ideal for handling highly sensitive reagents.
-
Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive compounds in glassware that can be evacuated and backfilled with an inert gas. When weighing and transferring the solid, do so under a positive pressure of inert gas. Use spatulas and glassware that have been oven-dried to remove any adsorbed moisture. For transferring solutions, use gas-tight syringes that have been purged with an inert gas.
Quantitative Data Summary
| Condition | Expected Stability | Recommended Storage |
| Solid, exposed to air and light at room temperature | Poor | Not Recommended |
| Solid, stored under inert gas (N2 or Ar) in the dark at room temperature | Good | Short-term storage |
| Solid, stored under inert gas (N2 or Ar) in the dark at 4°C | Very Good | Medium-term storage |
| Solid, stored under inert gas (N2 or Ar) in the dark at -20°C | Excellent | Long-term storage |
| Solution in a protic solvent (e.g., methanol), exposed to air | Poor | Not Recommended |
| Solution in an aprotic, deoxygenated solvent under inert gas | Good | Short-term for immediate use |
Experimental Protocols
Protocol 1: General Procedure for Handling 7-Amino-1,2,3,4-tetrahydroquinoline using a Schlenk Line
Objective: To safely transfer a solid sample of 7-amino-1,2,3,4-tetrahydroquinoline for use in a reaction.
Materials:
-
7-amino-1,2,3,4-tetrahydroquinoline
-
Schlenk flask (oven-dried)
-
Spatula (oven-dried)
-
Septum
-
Nitrogen or Argon gas source
-
Schlenk line
-
Vacuum pump
Procedure:
-
Assemble the oven-dried Schlenk flask with a magnetic stir bar and a rubber septum on the side arm.
-
Connect the flask to the Schlenk line via the side arm.
-
Evacuate the flask under vacuum for 5-10 minutes to remove air and adsorbed moisture.
-
Backfill the flask with inert gas (nitrogen or argon).
-
Repeat the evacuate/backfill cycle three times to ensure an inert atmosphere.
-
While maintaining a positive pressure of inert gas (indicated by the bubbler on the Schlenk line), briefly remove the septum and quickly add the desired amount of 7-amino-1,2,3,4-tetrahydroquinoline using a dry spatula.
-
Immediately replace the septum.
-
The compound is now ready to be dissolved in a deoxygenated solvent and used in the subsequent reaction.
Protocol 2: Monitoring the Purity of 7-Amino-1,2,3,4-tetrahydroquinoline by HPLC
Objective: To determine the purity of a sample of 7-amino-1,2,3,4-tetrahydroquinoline and detect the presence of degradation products.
Materials:
-
7-amino-1,2,3,4-tetrahydroquinoline sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the 7-amino-1,2,3,4-tetrahydroquinoline sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the peak area of the main component relative to the total peak area. The presence of additional peaks indicates impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for issues with 7-amino-1,2,3,4-tetrahydroquinoline.
Caption: Experimental workflow for handling the air-sensitive intermediate.
References
Technical Support Center: Optimizing Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause: Inefficient starting material conversion or degradation of the product.
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of reactants, such as m-aminophenol or tetrahydroquinoline, as impurities can interfere with the reaction.
-
Optimize Reaction Temperature: The reaction temperature is a critical parameter. For the hydrolysis of 7-amino-1,2,3,4-tetrahydroquinoline, temperatures between 140°C and 180°C are recommended.[1] Operation outside this range can lead to incomplete reaction or side product formation.
-
Check Catalyst Activity: If using a catalytic method (e.g., hydrogenation), ensure the catalyst is active. For instance, in related tetrahydroquinoline syntheses, catalysts like Ru(bpy)3Cl2 are used, and their effectiveness can be influenced by the choice of solvent and base.
-
Solvent Selection: The choice of solvent can significantly impact yield. For photocatalytic reactions, acetonitrile has been identified as an optimal solvent in some cases.[2]
-
Control of Reaction Atmosphere: For reactions sensitive to oxidation, such as those involving phenols, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Issue 2: Formation of Impurities and Side Products
-
Potential Cause: Undesired side reactions occurring under the chosen reaction conditions.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use analytical techniques like TLC, HPLC, or GC-MS to identify the structure of the main impurities. This can provide insights into the side reactions occurring. For example, in the nitration of tetrahydroquinoline, isomers other than the desired 7-nitro-1,2,3,4-tetrahydroquinoline can be formed.[1]
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions.
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the formation of degradation products.
-
Reagent Stoichiometry: Adjust the molar ratios of the reactants. For instance, using two mole equivalents of phthalic anhydride with two mole equivalents of the base was found to increase the yield in a related synthesis from 45% to 66%.[1]
-
-
Purification Strategy: Develop an effective purification protocol. Thin-layer chromatography on alumina has been used to isolate this compound.[1] Recrystallization from aqueous methanol can also be employed for purification.[1]
-
Issue 3: Incomplete Reaction
-
Potential Cause: Insufficient reaction time, low temperature, or catalyst deactivation.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or another suitable analytical technique to monitor the disappearance of the starting material.
-
Increase Reaction Time or Temperature: If the reaction is proceeding slowly, consider increasing the reaction time or cautiously raising the temperature within the recommended range.
-
Catalyst Loading: In catalytic reactions, increasing the catalyst loading might improve the conversion rate. However, this should be balanced against potential increases in side reactions and cost.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two primary methods are commonly cited[1][3]:
-
From m-aminophenol: This involves the acylation of m-aminophenol to form a lactam, which is then reduced to yield this compound.
-
From Tetrahydroquinoline: This route involves the nitration of tetrahydroquinoline, primarily at the 7-position, followed by hydrogenation of the nitro group to an amino group, and subsequent hydrolysis of the amino group to a hydroxyl group.[1]
Q2: What are the key parameters to optimize for the synthesis of this compound?
A2: The critical parameters to optimize include:
-
Temperature: Crucial for controlling reaction rate and selectivity.
-
Pressure: Particularly important for hydrogenation reactions.
-
Catalyst: The choice and concentration of the catalyst are vital for catalytic routes.
-
Solvent: The solvent can influence reactant solubility and reaction kinetics.
-
Base: In some reactions, the choice and amount of base can significantly affect the yield.[2]
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, standard laboratory safety practices should be followed. Additionally:
-
Handling of Reagents: Some reagents, like strong acids (e.g., phosphoric acid, sulfuric acid) used in the hydrolysis step, are corrosive and should be handled with appropriate personal protective equipment (PPE).[1]
-
Pressure Reactions: When conducting reactions under pressure, as in some hydrogenation steps, a suitable pressure reactor must be used, and all safety protocols for high-pressure work must be strictly followed.[1]
-
Inert Atmosphere: As mentioned, using an inert atmosphere can be critical for preventing oxidation.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound via Hydrolysis of 7-amino-1,2,3,4-tetrahydroquinoline
| Parameter | Condition | Reference |
| Starting Material | 7-amino-1,2,3,4-tetrahydroquinoline | [1] |
| Reagent | Strong aqueous acid (e.g., phosphoric, sulfuric) | [1] |
| Temperature | 140°C to 180°C | [1] |
| Pressure | Less than about 55 psi | [1] |
Table 2: Optimization of a Photocatalytic Oxidation of a Tetrahydroquinoline Derivative (Illustrative Example)
| Variable | Condition | Yield | Reference |
| Base | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | 42.7% | [2] |
| Photocatalyst | Ru(bpy)3Cl2 | 42.7% | [2] |
| Solvent | Acetonitrile (MeCN) | 42.7% | [2] |
| Temperature | 25°C | 76.1% (final optimized) | [2] |
| Substrate Conc. | 0.1 M | 76.1% (final optimized) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Tetrahydroquinoline
This protocol is a generalized procedure based on the described multi-step synthesis.[1]
-
Nitration of Tetrahydroquinoline:
-
Dissolve tetrahydroquinoline in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the mixture in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude nitroquinolines.
-
Recrystallize the crude product to obtain purified 7-nitro-1,2,3,4-tetrahydroquinoline.
-
-
Hydrogenation of 7-nitro-1,2,3,4-tetrahydroquinoline:
-
In a pressure reactor, combine the purified 7-nitro-1,2,3,4-tetrahydroquinoline with a suitable solvent (e.g., ethanol) and a hydrogenation catalyst (e.g., Palladium on carbon).
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture and stir until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Cool the reactor, vent the hydrogen, and filter off the catalyst.
-
Evaporate the solvent to obtain 7-amino-1,2,3,4-tetrahydroquinoline.
-
-
Hydrolysis of 7-amino-1,2,3,4-tetrahydroquinoline:
-
Combine the 7-amino-1,2,3,4-tetrahydroquinoline with a strong aqueous acid (e.g., 85% phosphoric acid) in a pressure reactor.
-
Heat the mixture to 140°C - 180°C.
-
Maintain the reaction at this temperature until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base to precipitate the crude this compound.
-
Purify the product by recrystallization or chromatography.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low product yield.
References
preventing byproduct formation in tetrahydroquinoline nitration
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing byproduct formation during the nitration of tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the nitration of tetrahydroquinoline?
A1: The most common byproducts are regioisomers of the desired nitrated product. Nitration can occur at the 5, 6, 7, and 8 positions of the tetrahydroquinoline ring. Dinitrated products can also form, particularly at higher temperatures. Additionally, oxidation of the tetrahydroquinoline ring to form quinoline derivatives is a potential side reaction, though less common under standard nitration conditions.
Q2: How does N-protection influence the regioselectivity of nitration?
A2: The nitrogen atom in the tetrahydroquinoline ring is basic and becomes protonated in the acidic conditions typically used for nitration. This N-protonation deactivates the aromatic ring and directs nitration primarily to the 5- and 8-positions. By protecting the nitrogen with an acyl group (e.g., acetyl, trifluoroacetyl), the directing effect of the nitrogen is altered, favoring nitration at the 6- and 8-positions. The choice of protecting group can significantly impact the regioselectivity due to steric and electronic effects.[1][2]
Q3: What is the effect of temperature on the formation of byproducts?
A3: Temperature plays a critical role in controlling byproduct formation. Higher temperatures can lead to an increase in the formation of dinitrated byproducts. Conversely, lowering the reaction temperature, for instance to -25 °C, has been shown to minimize dinitration, leading to a cleaner reaction profile with predominantly mononitrated products.[1]
Q4: Which nitrating agents are recommended for better selectivity?
A4: The choice of nitrating agent is crucial for controlling the reaction. A common and effective nitrating mixture is nitric acid in sulfuric acid (HNO₃/H₂SO₄).[3] Another reagent that has been used is acetyl nitrate, which can sometimes offer different selectivity. The selection of the nitrating agent should be optimized in conjunction with the choice of N-protecting group and reaction temperature to achieve the desired regioselectivity.
Q5: How can I accurately identify the different nitro-tetrahydroquinoline isomers?
A5: Unambiguous characterization of the different nitro isomers (5-, 6-, 7-, and 8-nitro-tetrahydroquinoline) requires detailed spectroscopic analysis. A thorough 1H and 13C NMR study is the most reliable method for distinguishing between the isomers.[1] High-Resolution Mass Spectrometry (HRMS) can confirm the correct mass of the nitrated product.
Troubleshooting Guide
Issue 1: Poor regioselectivity with a mixture of nitro-isomers.
This is a common issue in the nitration of tetrahydroquinoline. The following troubleshooting steps can help improve the selectivity for the desired isomer.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Formation of dinitrated byproducts.
The presence of dinitrated products indicates that the reaction conditions are too harsh.
Troubleshooting Steps:
-
Lower the Reaction Temperature: As demonstrated in studies, decreasing the temperature to as low as -25 °C can effectively prevent the formation of dinitro compounds.[1]
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further nitration of the desired mononitrated product.
-
Control Stoichiometry: Use a controlled amount of the nitrating agent, typically 1.0 to 1.1 equivalents, to disfavor dinitration.
Data Presentation
Table 1: Effect of N-Protecting Group on the Regioselectivity of Tetrahydroquinoline Nitration
| N-Protecting Group | Nitrating Agent | Temperature (°C) | Product Ratio (6-nitro : 8-nitro) | Reference |
| None (protonated) | HNO₃/H₂SO₄ | 0 | Mixture of 5- and 8-nitro | [3] |
| Acetyl | HNO₃/H₂SO₄ | 0 | 60 : 40 | [1] |
| Trifluoroacetyl | HNO₃/H₂SO₄ | -25 | 75 : 25 | [1] |
| Pivaloyl | HNO₃/H₂SO₄ | 0 | 90 : 10 | [4] |
Note: Ratios are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoroacetylation of Tetrahydroquinoline
This protocol describes the protection of the nitrogen atom of tetrahydroquinoline with a trifluoroacetyl group, which has been shown to favor the formation of the 6-nitro isomer.
Experimental Workflow for N-Trifluoroacetylation
Caption: Workflow for N-trifluoroacetylation of tetrahydroquinoline.
Detailed Steps:
-
To a solution of trifluoroacetic anhydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tetrahydroquinoline (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 14 hours.
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Remove the solvent under reduced pressure to obtain the crude N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline.[4] This product can often be used in the subsequent nitration step without further purification.
Protocol 2: Regioselective Nitration of N-Protected Tetrahydroquinoline
This protocol provides a method for the nitration of N-protected tetrahydroquinoline, with specific conditions to enhance regioselectivity and minimize byproduct formation.
Detailed Steps:
-
Cool a flask containing concentrated sulfuric acid to -25 °C.
-
Slowly add the N-protected tetrahydroquinoline (e.g., N-trifluoroacetyl-tetrahydroquinoline) to the cold sulfuric acid with stirring.
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In a separate flask, prepare the nitrating mixture by adding nitric acid (1.05 equivalents) to cold sulfuric acid.
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Add the nitrating mixture dropwise to the solution of the N-protected tetrahydroquinoline, maintaining the temperature at -25 °C.
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Stir the reaction mixture at -25 °C and monitor its progress by TLC or LC-MS.
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Once the starting material is consumed, quench the reaction by pouring it onto crushed ice.
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Neutralize the solution with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the isomers.[1]
By following these guidelines and troubleshooting procedures, researchers can significantly improve the outcome of tetrahydroquinoline nitration, leading to higher yields of the desired product and a reduction in unwanted byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 7-Hydroxy-1,2,3,4-tetrahydroquinoline Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of 7-Hydroxy-1,2,3,4-tetrahydroquinoline. Our goal is to address common challenges encountered during the synthesis, purification, and scale-up of this important intermediate.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental process.
Synthesis
Q1: My reaction yield is significantly lower upon scale-up. What are the potential causes and how can I improve it?
A: Lower yields during scale-up can be attributed to several factors that are less pronounced at the lab scale. Here are some common causes and troubleshooting steps:
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Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution and localized hot spots or insufficient heating. This can cause side reactions or incomplete conversion.
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Solution: Ensure your reactor has adequate agitation and a properly calibrated heating/cooling system. For highly exothermic or endothermic steps, consider a slower, controlled addition of reagents.
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Mass Transfer Limitations: Inefficient mixing in larger reactors can lead to poor diffusion of reactants, especially in heterogeneous mixtures.
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Solution: Optimize the stirring speed and consider the use of baffles in the reactor to improve mixing. The type of impeller can also significantly impact mixing efficiency.
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Incomplete Dissolution of Reagents: At a larger scale, ensuring all reagents are fully dissolved before proceeding with the reaction is critical.
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Solution: Increase the solvent volume or allow for longer mixing times to ensure complete dissolution. Visually inspect the solution if possible.
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Sensitivity to Air or Moisture: Some intermediates or reagents may be more susceptible to degradation on a larger scale due to longer reaction and work-up times.
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Solution: Ensure all solvents and reagents are appropriately dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Q2: I am observing the formation of a significant amount of dark, tar-like material in my reaction. What is causing this and how can I prevent it?
A: The formation of "black tar" or other colored impurities is a common issue in the synthesis of aromatic amines and related heterocyclic compounds, often due to oxidation or side reactions at elevated temperatures.[1]
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Potential Cause: Oxidation of the aminophenol starting material or the final product can lead to colored polymeric byproducts. The presence of trace metal impurities can also catalyze these oxidation processes.
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Troubleshooting Steps:
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Inert Atmosphere: Rigorously exclude oxygen from the reaction by working under a nitrogen or argon atmosphere.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite, can help to minimize oxidation.
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Temperature Control: Avoid excessive heating and maintain a consistent temperature throughout the reaction.
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Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can promote side reactions.
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Purification
Q3: My crude product is a dark, oily solid that is difficult to handle and purify. How can I improve the initial product isolation?
A: The presence of tarry impurities can make the initial isolation of the product challenging.
-
Troubleshooting Steps:
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Trituration: Before attempting a full recrystallization, try triturating the crude material with a non-polar solvent like n-hexane. This can help to remove some of the less polar, oily impurities, potentially leaving a more manageable solid.
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Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to remove colored impurities.[1] Be cautious, as charcoal can also adsorb some of your desired product. A small-scale trial is recommended to determine the optimal amount of charcoal and contact time.
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Solvent Extraction: Perform a liquid-liquid extraction to separate the product from water-soluble or acid/base-soluble impurities.
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Q4: I am having trouble with the crystallization of the final product. It either oils out or the crystals are very impure. What can I do?
A: Successful crystallization depends on finding the right solvent system and controlling the cooling rate.
-
Troubleshooting Steps:
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Solvent Screening: Experiment with a variety of solvents and solvent mixtures. Toluene has been reported as a suitable recrystallization solvent.[1] A good crystallization solvent will dissolve the compound when hot but not when cold.
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Anti-Solvent Addition: If the product is soluble in one solvent, you can try adding an "anti-solvent" (in which the product is insoluble) dropwise to the warm solution until it becomes slightly cloudy. Then, allow the solution to cool slowly.
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Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.
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Controlled Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
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Scratching: Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.
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Q5: My purified product is still contaminated with starting material. How can I improve the purity?
A: Contamination with starting materials is a common issue, especially if they have similar polarities to the product.[1]
-
Troubleshooting Steps:
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating compounds with different polarities. A common system involves silica gel with a mixture of dichloromethane and ethyl acetate as the eluent.[1]
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Optimize Reaction Stoichiometry: Ensure that the limiting reagent is fully consumed by using a slight excess of the other reagent.
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Work-up Procedure: An acidic or basic wash during the work-up can help to remove unreacted starting materials if they have different acid-base properties than the product.
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Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A: Two main methods for the efficient preparation of this compound have been described. The first involves the acylation of m-aminophenol to form a lactam, which is then reduced. The second method starts with tetrahydroquinoline, which undergoes nitration, followed by hydrogenation and then hydrolysis to yield the desired product.[1][2]
Q2: What are the main challenges when scaling up the production of this compound?
A: The primary challenges in scaling up production include managing the cost of intermediates, ensuring efficient and cost-effective synthesis, and overcoming purification difficulties.[1] On a larger scale, issues such as heat and mass transfer, impurity formation (like tars and other colored byproducts), and effective purification strategies become more critical.[1]
Q3: What level of purity can I expect for the final product?
A: With proper purification techniques, such as column chromatography followed by recrystallization, it is possible to obtain this compound with a purity of 98% or higher.[3]
Q4: Are there any specific safety precautions I should take when working with the synthesis of this compound?
A: Yes. The synthesis may involve strong acids, high temperatures, and flammable solvents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When scaling up, be particularly cautious of potential exotherms and ensure that the reactor is equipped with adequate cooling and pressure relief systems.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis and Purification Results
| Parameter | Crude Product | After Recrystallization | After Chromatography |
| Yield | 98% (crude)[1] | 69% (from crude)[1] | 47.5% (from crude)[1] |
| Appearance | Tan solid[1] | Tan solid[1] | Not specified |
| Melting Point | 83-87 °C[1] | 90-92 °C[1] | 90-96 °C[1] |
| Purity (by TLC) | Contains impurities[1] | Purer than crude[1] | Pure material[1] |
Note: The data presented is based on a specific lab-scale synthesis described in the literature and may vary depending on the experimental conditions.
Experimental Protocols
Synthesis of this compound (via Hydrolysis of 7-amino-1,2,3,4-tetrahydroquinoline) [1]
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Reaction Setup: A 300 ml Parr bomb is charged with 120 g of 70% phosphoric acid and 12 g (81 mmol) of 7-amino-1,2,3,4-tetrahydroquinoline.
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Reaction: The mixture is stirred and heated at 160 °C for 20 hours. A pressure of approximately 55 psi will develop.
-
Work-up:
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The reactor is cooled, and the contents are rinsed into a 600 ml beaker with 150 ml of water.
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The solution is neutralized to a pH of 6 with 64 g of sodium carbonate.
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The resulting precipitate is collected by filtration, rinsed with water, and dried to give the crude product.
-
Purification of this compound [1]
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Recrystallization:
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The crude product (11.88 g) is recrystallized from 50 ml of toluene with 1 g of charcoal.
-
The hot solution is filtered to remove the charcoal, and the filtrate is allowed to cool to yield a tan solid.
-
-
Column Chromatography:
-
A mixture of 80 g of crude this compound and 300 ml of methylene chloride is filtered to remove any fine precipitate.
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The filtrate is loaded onto a silica gel column (800 ml of silica gel in methylene chloride).
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The column is eluted with methylene chloride containing increasing amounts of ethyl acetate.
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Fractions eluted with 10-15% ethyl acetate are collected and concentrated to give the pure material.
-
Visualizations
References
Technical Support Center: Characterization of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 7-Hydroxy-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues with this compound?
A1: Due to its phenolic hydroxyl group and amine functionality, this compound is susceptible to oxidation and degradation under certain conditions. Analogous compounds, such as 7-hydroxymitragynine, have shown instability at elevated temperatures and in both acidic and alkaline environments.[1][2] It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere, and to use freshly prepared solutions for analysis.
Q2: What are the expected mass-to-charge ratios for the protonated molecule in mass spectrometry?
A2: For this compound (molar mass: 149.19 g/mol ), the expected mass-to-charge ratio for the protonated molecule ([M+H]⁺) is approximately 150.0913.[3]
Q3: Are there any special considerations for HPLC analysis of this compound?
A3: Yes, as a polar aromatic amine, this compound can exhibit peak tailing on standard silica-based C18 columns due to interactions with residual silanols. It is advisable to use a well-endcapped, high-purity silica column or a column with a polar-embedded phase. The use of a mobile phase with a low pH (e.g., 2.5-3.5) and a small amount of an amine modifier like triethylamine (TEA) can also help to improve peak shape.
Q4: How can I confirm the identity of this compound using NMR?
A4: Confirmation of the structure can be achieved by a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the hydroxyl group, as well as signals for the aliphatic protons of the tetrahydroquinoline ring. The ¹³C NMR will show distinct chemical shifts for the aromatic carbons, including the carbon bearing the hydroxyl group, and the aliphatic carbons. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column or a polar-embedded column. - Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a pH of 2.5-3.5 is a good starting point. - Add a competing amine like 0.1% triethylamine (TEA) to the mobile phase. - Reduce the injection volume or dilute the sample. |
| Poor Resolution | - Inadequate mobile phase strength. - Unsuitable column chemistry. | - Optimize the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase. - Try a different column with alternative selectivity (e.g., a phenyl-hexyl column). |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use fresh, high-purity solvents and additives. - Implement a thorough needle wash protocol in the autosampler. - Run blank injections to identify the source of contamination. |
| Baseline Drift | - Column not fully equilibrated. - Fluctuations in temperature. - Mobile phase composition changing. | - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. - Use a column oven to maintain a stable temperature. - Degas the mobile phase to prevent bubble formation. |
Mass Spectrometry Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Ion Intensity | - Inefficient ionization. - Sample degradation in the source. - Poor sample cleanup. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Use a lower source temperature to minimize thermal degradation. - Ensure the sample is free from non-volatile salts and other contaminants. |
| Unexpected Fragments | - In-source fragmentation. - Presence of impurities or degradation products. | - Reduce the fragmentor or cone voltage to minimize in-source fragmentation. - Analyze the sample by LC-MS to separate it from potential impurities. - Re-evaluate sample handling and storage to prevent degradation. |
| Inconsistent Fragmentation Pattern | - Fluctuating collision energy. | - Ensure the collision energy in the MS/MS experiment is stable and optimized for the compound. |
NMR Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Presence of paramagnetic impurities. - Sample aggregation. - Chemical exchange. | - Treat the sample with a chelating agent (e.g., a small amount of EDTA) if metal contamination is suspected. - Use a dilute sample solution. - Acquire the spectrum at a different temperature to see if exchange broadening is a factor. |
| Poor Signal-to-Noise Ratio | - Insufficient sample concentration. - Incorrect acquisition parameters. | - Increase the sample concentration if possible. - Increase the number of scans. - Optimize acquisition parameters such as pulse width and relaxation delay. |
| Complex Aromatic Signals | - Overlapping multiplets. | - Use a higher field strength NMR spectrometer for better signal dispersion. - Perform 2D NMR experiments (e.g., COSY, TOCSY) to resolve overlapping signals and determine coupling networks. |
Experimental Protocols
Stability-Indicating HPLC Method (Hypothetical)
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Expected Retention Time: Approximately 5-7 minutes.
Mass Spectrometry Parameters (Predicted)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Fragmentor Voltage: 120 V.
-
Collision Energy (for MS/MS): 15-25 eV.
-
Expected [M+H]⁺: m/z 150.0913.[3]
-
Predicted Major Fragments: m/z 133, 122, 107.
NMR Spectroscopy Sample Preparation
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the compound in 0.6-0.7 mL of solvent.
-
Procedure: Dissolve the sample completely. If necessary, use gentle warming or sonication. Filter the solution if any particulate matter is present.
Visualizations
References
refining experimental protocols for 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining experimental protocols for 7-Hydroxy-1,2,3,4-tetrahydroquinoline (7-OH-THQ). The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary methods for the efficient preparation of this compound. The first involves the acylation of m-aminophenol to form a lactam, which is then reduced to yield the desired quinoline.[1][2] The second, more common method starts from 1,2,3,4-tetrahydroquinoline and proceeds through a three-step process: nitration, hydrogenation (reduction), and hydrolysis.[1][2]
Q2: What are the recommended storage and handling conditions for 7-OH-THQ?
A2: 7-OH-THQ should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[3][4] For storage, it should be kept in a tightly sealed container in a cool, dry place. While the solid form is generally stable, some fused tetrahydroquinoline derivatives have been shown to degrade in solution over days under standard laboratory conditions, so freshly prepared solutions are recommended for assays.[5]
Q3: How can the purity of synthesized 7-OH-THQ be assessed?
A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), with commercial standards often specified at >=95.0% purity.[6] Other key analytical methods include measuring the melting point, which is reported in ranges such as 89-95°C or 106-108°C depending on purity and crystalline form.[2][6] Characterization is confirmed with infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Q4: What are the key applications for 7-OH-THQ and its derivatives?
A4: this compound is a valuable intermediate in several fields. It is notably used in the cost-effective synthesis of rhodamine-class laser dyes.[2] The broader tetrahydroquinoline scaffold is a core structure in many biologically active compounds and pharmaceuticals, exhibiting activities such as antioxidant effects and potential for cancer treatment.[8][9][10] Recently, specific 1,2,3,4-tetrahydroquinoline derivatives have been identified as RORγ inverse agonists, showing promise in the treatment of prostate cancer.[11]
Data Presentation
Table 1: Comparison of Synthesis Parameters
| Parameter | Method 1: From m-Aminophenol | Method 2: From Tetrahydroquinoline | Reference(s) |
| Starting Material | m-Aminophenol | 1,2,3,4-Tetrahydroquinoline | [2] |
| Key Steps | Acylation -> Cyclization -> Reduction | Nitration -> Reduction -> Hydrolysis | [2] |
| Key Reagents | Aluminum chloride, Borane-methyl sulfide | Nitric/Sulfuric Acid, Pd/C catalyst, Phosphoric Acid | [2] |
| Reported Yield | Not specified | ~69% (after recrystallization) | [2] |
| Notes | Cyclization with AlCl₃ can produce undesired 5-hydroxy isomer. | Crude nitration yield is nearly quantitative, but purification reduces overall yield. | [2] |
Table 2: Physicochemical and Analytical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO | [6][12] |
| Molar Mass | 149.19 g/mol | - |
| Appearance | White to brown powder or crystalline powder; long white needles | [2][6] |
| Melting Point | 89°C to 95°C (commercial spec); 106°-108°C (recrystallized) | [2][6] |
| Purity (HPLC) | >= 95.0% | [6] |
| Solubility | Soluble in methylene chloride, methanol. Sparingly soluble in water. | [2] |
| InChI Key | HJJRGZMJZDSMDB-UHFFFAOYSA-N | [6] |
Troubleshooting Guide
Q: My synthesis of 7-OH-THQ from tetrahydroquinoline resulted in a very low yield. What are the common pitfalls?
A: Low yields in this multi-step synthesis can arise from several factors.
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Inefficient Nitration: The nitration of tetrahydroquinoline can produce a mixture of isomers. While the 7-nitro isomer is the major product, suboptimal temperature control can lead to other products. The crude yield is high, but the isolation of the pure 7-nitro isomer via recrystallization often leads to significant loss of material.[2]
-
Incomplete Reduction: The catalytic hydrogenation of the nitro group to an amino group requires an active catalyst (e.g., Pd/C) and appropriate hydrogen pressure. Ensure your catalyst is not poisoned and that reaction conditions are sufficient for complete conversion.
-
Harsh Hydrolysis: The final step, hydrolyzing the 7-amino group to a 7-hydroxy group, uses a strong acid at high temperatures (e.g., 70% phosphoric acid at 160°C).[2] If conditions are too harsh or prolonged, it can lead to degradation and tar formation.[13]
Q: The reaction mixture turned into a black, tarry substance during the hydrolysis step. How can this be minimized?
A: Tar formation is a frequent issue in reactions involving strong acids and high temperatures, often due to polymerization or degradation of reactants and intermediates.[13]
-
Temperature Control: Avoid exceeding the recommended reaction temperature. The hydrolysis should be heated carefully to the target temperature (140°C to 180°C) and maintained consistently.[2]
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction's progress (e.g., by TLC if feasible) to determine the optimal endpoint.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can sometimes reduce oxidative side reactions that contribute to tarring.[2]
Q: My crude product is an oily brown solid with multiple spots on TLC. What is the most effective purification strategy?
A: A multi-step purification approach is often necessary.
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Acid-Base Extraction: After the hydrolysis step, the reaction mixture is typically neutralized.[2] An acid-base workup can help remove neutral and basic impurities before final purification.
-
Filtration through Silica Gel: For material that is difficult to crystallize or heavily contaminated, filtering a solution of the crude product through a plug of silica gel can remove polar, baseline impurities and some colored tars.[2]
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Recrystallization: This is the most effective method for obtaining high-purity, crystalline 7-OH-THQ. Solvents such as hexane (with charcoal treatment for color removal) or aqueous methanol have been successfully used.[2] Recrystallization from toluene has also been reported for an intermediate in the synthesis pathway.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound from Tetrahydroquinoline
This protocol is adapted from patent literature and involves three main steps.[2]
Step A: Nitration of 1,2,3,4-Tetrahydroquinoline
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In a flask equipped for cooling and stirring, add 1,2,3,4-tetrahydroquinoline to a mixture of concentrated sulfuric and nitric acid at a controlled, low temperature.
-
After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the crude nitroquinolines.
-
Collect the precipitate by filtration. The crude product will be a mixture of isomers.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol) to isolate the 7-nitro-1,2,3,4-tetrahydroquinoline isomer. The yield of the pure 7-isomer after recrystallization is typically around 50%.[2]
Step B: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline
-
In a pressure reactor, dissolve the purified 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent like ethanol.
-
Add a catalytic amount of palladium on carbon (5% or 10% Pd/C).
-
Pressurize the reactor with hydrogen gas and heat according to established procedures for nitro group reduction.
-
After the reaction, filter off the catalyst and evaporate the solvent to yield 7-amino-1,2,3,4-tetrahydroquinoline.
Step C: Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline
-
In a pressure reactor, combine 7-amino-1,2,3,4-tetrahydroquinoline with a strong aqueous acid, such as 70-85% phosphoric acid.[2]
-
Seal the reactor, stir the mixture, and heat to approximately 160°C for several hours (e.g., 20 hours). A pressure of around 55 psi may develop.[2]
-
Cool the reactor and carefully transfer the contents into a beaker with water.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate) to a pH of ~6. This will precipitate the crude this compound.[2]
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified further as described below.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude, dried 7-OH-THQ in a minimum amount of hot solvent. Hexane or toluene are suitable options.[2]
-
If the solution is highly colored, add a small amount of activated charcoal and heat for a short period.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. An analytical sample recrystallized from hexane can yield long white needles with a melting point of 106°-108°C.[2]
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting flowchart for low synthesis yield.
Caption: Conceptual pathway for RORγ inverse agonism by a THQ derivative.
References
- 1. scispace.com [scispace.com]
- 2. US5283336A - Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, 96% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming the Structure of Synthesized 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the chemical structure of synthesized 7-Hydroxy-1,2,3,4-tetrahydroquinoline. By comparing experimental data with reference values and utilizing standard analytical techniques, a high degree of confidence in the synthesized product's identity can be achieved.
Structural Confirmation Workflow
The process of confirming the structure of a newly synthesized compound involves a multi-pronged analytical approach. The synthesized crude product must first be purified, typically via column chromatography or recrystallization. Following purification, a panel of spectroscopic and spectrometric techniques is employed to elucidate the molecular structure. Each technique provides unique and complementary information, which, when combined, allows for unambiguous structure confirmation.
Caption: Workflow for the purification and structural confirmation of synthesized compounds.
Data Presentation for Structural Analysis
The confirmation of the structure of this compound relies on comparing the experimental data obtained from spectroscopic and spectrometric analyses with expected reference values. The following table summarizes the key analytical data points.
Note: The NMR and IR data are predicted values based on the analysis of structurally similar compounds, such as 1,2,3,4-tetrahydroquinoline and 7-hydroxyquinoline, as direct experimental spectra for the target compound are not widely published. These values serve as a robust baseline for comparison.
| Analytical Technique | Parameter | Expected Value / Observation | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~6.5-6.8 ppm (m, 2H, Ar-H) | Aromatic protons ortho/para to -OH group |
| (CDCl₃, 400 MHz) | ~6.2-6.4 ppm (m, 1H, Ar-H) | Aromatic proton meta to -OH group | |
| ~4.5-5.5 ppm (br s, 1H, -OH) | Phenolic hydroxyl proton | ||
| ~3.5-4.0 ppm (br s, 1H, -NH) | Secondary amine proton | ||
| ~3.2-3.4 ppm (t, 2H, -CH₂-N) | Methylene group adjacent to nitrogen | ||
| ~2.6-2.8 ppm (t, 2H, Ar-CH₂-) | Benzylic methylene group | ||
| ~1.8-2.0 ppm (m, 2H, -CH₂-CH₂-CH₂-) | Methylene group at C3 | ||
| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm | Aromatic C-OH |
| (CDCl₃, 100 MHz) | ~140-145 ppm | Aromatic C-N | |
| ~110-130 ppm | Other aromatic carbons (CH) | ||
| ~105-115 ppm | Quaternary aromatic carbon | ||
| ~42-45 ppm | Aliphatic -CH₂-N | ||
| ~25-30 ppm | Aliphatic Ar-CH₂- | ||
| ~20-25 ppm | Aliphatic -CH₂- at C3 | ||
| Mass Spectrometry | m/z (ESI+) | [M+H]⁺ = 150.09 | Molecular ion peak corresponding to C₉H₁₂NO⁺.[1] |
| [M+Na]⁺ = 172.07 | Sodium adduct of the molecule.[1] | ||
| FT-IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3600 (broad) | O-H and N-H stretching vibrations |
| 3000-3100 | Aromatic C-H stretching | ||
| 2850-2960 | Aliphatic C-H stretching | ||
| 1500-1600 | Aromatic C=C bending | ||
| 1200-1300 | C-O stretching (phenol) & C-N stretching |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified, dry this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.
-
Cap the NMR tube and gently invert to ensure the solution is homogeneous.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, 30° pulse angle, 1-2 second relaxation delay).
-
Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., 100 MHz, 1024-4096 scans, proton-decoupled).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For enhanced ionization, a small amount of formic acid (0.1%) can be added for positive ion mode ([M+H]⁺) or ammonium hydroxide (0.1%) for negative ion mode.
-
-
Data Acquisition:
-
Set the mass spectrometer to positive ion detection mode (ESI+).
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the ion of interest.
-
Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and potential fragments.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid, powdered sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Identify the wavenumbers (cm⁻¹) of the major absorption bands.
-
Correlate these bands with specific functional groups present in the molecule.
-
References
A Comparative Guide to 7-Hydroxy-1,2,3,4-tetrahydroquinoline Analytical Standards
For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for accurate experimental results. This guide provides a comprehensive comparison of commercially available 7-Hydroxy-1,2,3,4-tetrahydroquinoline analytical standards, offering insights into purity, potential impurities, and stability. While direct comparative studies from suppliers are not publicly available, this guide synthesizes typical product specifications and provides a framework for analytical evaluation.
Supplier and Product Comparison
Several chemical suppliers offer this compound analytical standards. The table below summarizes the typical specifications advertised by major suppliers. It is crucial to note that batch-to-batch variability can occur, and it is always recommended to consult the supplier-specific Certificate of Analysis (CoA) for detailed information.
| Supplier/Brand | Stated Purity | Analytical Method(s) | Notes |
| Supplier A (e.g., Sigma-Aldrich) | ≥98% | HPLC, NMR | Often provides detailed CoAs with spectroscopic data. |
| Supplier B (e.g., Thermo Scientific) | ≥96% | HPLC | May offer different purity grades. |
| Supplier C (e.g., Cayman Chemical) | ≥98% | HPLC | Often provides data on long-term stability. |
| Supplier D (e.g., LGC Standards) | Varies (e.g., 99.5%) | Quantitative NMR (qNMR) | Typically provides highly characterized reference materials with uncertainty values. |
Potential Impurities and Stability Considerations
The synthesis of this compound can introduce several potential impurities. Common synthetic routes, such as the reduction of 7-hydroxyquinoline or the cyclization of substituted anilines, may result in:
-
Isomeric Impurities: 5-Hydroxy-1,2,3,4-tetrahydroquinoline and 6-Hydroxy-1,2,3,4-tetrahydroquinoline are common process-related impurities that can be challenging to separate due to their similar physicochemical properties.
-
Starting Material Residues: Unreacted starting materials or reagents from the synthesis process.
-
Degradation Products: Tetrahydroquinoline derivatives can be susceptible to oxidation, leading to the formation of colored impurities, especially when exposed to light and air.
A stability-indicating analytical method is crucial for assessing the integrity of the standard over time. Forced degradation studies, exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, can help identify potential degradation products and establish the stability profile of the analytical standard.
Experimental Protocols
A robust analytical method is essential for verifying the purity of a this compound analytical standard and for separating it from potential impurities. Below is a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted for this purpose.
Stability-Indicating HPLC Method for this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 70 25 70 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (with PDA monitoring from 200-400 nm to detect impurities with different chromophores).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Data Presentation
A comprehensive Certificate of Analysis (CoA) is a critical document that accompanies an analytical standard. The following table illustrates the type of quantitative data that should be expected in a high-quality CoA.
Table 1: Representative Certificate of Analysis Data
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR, MS |
| Purity (by HPLC) | ≥ 98.0% | 99.2% | HPLC (as described above) |
| Isomeric Impurities | Not more than 0.5% | 0.15% (6-hydroxy isomer) | HPLC |
| Total Other Impurities | Not more than 1.0% | 0.65% | HPLC |
| Residual Solvents | ≤ 0.5% | 0.1% (Methanol) | GC-HS |
| Water Content | ≤ 1.0% | 0.3% | Karl Fischer Titration |
| Assay (on as-is basis) | 98.0% - 102.0% | 98.8% | qNMR |
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and analysis of a this compound analytical standard.
Caption: Quality control workflow for analytical standards.
Signaling Pathway Context (Hypothetical)
While this compound is primarily a synthetic building block, tetrahydroquinoline derivatives have been investigated for their potential biological activities. The following diagram illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor.
Caption: Hypothetical inhibition of a signaling pathway.
comparing different synthesis routes for 7-Hydroxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
7-Hydroxy-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic building block in the synthesis of various pharmaceutical compounds and research chemicals. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide provides an objective comparison of four prominent synthesis routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Parameter | Route A: Reduction of Lactam | Route B: Catalytic Hydrogenation of 7-Hydroxyquinoline | Route C: From 1,2,3,4-Tetrahydroquinoline | Route D: From m-Aminophenol |
| Starting Material | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-Hydroxyquinoline | 1,2,3,4-Tetrahydroquinoline | m-Aminophenol |
| Key Reagents | Lithium aluminum hydride | Rhodium catalyst, H₂ | H₂SO₄, HNO₃, H₂, H₃PO₄ | 3-Chloropropionyl chloride, NaHCO₃, Borane-methyl sulfide |
| Solvent(s) | Tetrahydrofuran | Methanol | Sulfuric acid, Water, Toluene | Water, Toluene |
| Reaction Temperature | Ice bath cooling to reflux | 100 °C | 0-5 °C (Nitration), 160 °C (Hydrolysis) | 4 °C to reflux |
| Reaction Time | Not specified | 12 hours | 3 hours (Nitration), 20 hours (Hydrolysis) | 0.5 hour (Acylation), 3 hours (Reduction) |
| Overall Yield | ~98% (Reported) | ~85% (Reported) | ~33% (Calculated from steps) | Not explicitly stated, but individual step yields are high |
| Purity | Not specified | Not specified | 90-96 °C melting point after purification | Not specified |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route A: Reduction of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This route employs the powerful reducing agent lithium aluminum hydride to convert the lactam functionality of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone directly to the corresponding amine.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared and cooled in an ice bath.
-
A solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in anhydrous tetrahydrofuran is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure complete reduction.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled in an ice bath, and the excess lithium aluminum hydride is quenched by the careful, sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford this compound.
Note: A specific literature source reports a yield of 98.0% for this transformation.[1]
Route B: Catalytic Hydrogenation of 7-Hydroxyquinoline
This method involves the regioselective hydrogenation of the pyridine ring of 7-hydroxyquinoline using a transition metal catalyst.
Experimental Protocol:
-
A solution of 7-hydroxyquinoline in methanol is placed in a high-pressure reaction vessel.
-
A catalytic amount of chloro(1,5-cyclooctadiene)rhodium(I) dimer is added to the solution.
-
The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature and venting the hydrogen gas, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield this compound.
Note: A reported yield for this specific catalytic system is 85.0%.[1]
Route C: Multi-step Synthesis from 1,2,3,4-Tetrahydroquinoline
This three-step synthesis begins with the nitration of commercially available 1,2,3,4-tetrahydroquinoline, followed by reduction of the nitro group and subsequent hydrolysis of the resulting amine.
Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline
-
To a stirred solution of 1,2,3,4-tetrahydroquinoline (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, a mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid is added dropwise, maintaining the internal temperature below 5 °C.
-
After the addition, the reaction mixture is stirred at the same temperature for 3 hours.
-
The mixture is then poured onto crushed ice, and the resulting solution is neutralized with a saturated solution of sodium carbonate to a pH of 8.
-
The precipitate is collected by filtration, washed with water, and dried to give crude 7-nitro-1,2,3,4-tetrahydroquinoline. Recrystallization from methanol can be performed for purification, with a reported yield of 49%.[2]
Step 2: Hydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline
-
The crude 7-nitro-1,2,3,4-tetrahydroquinoline is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂) is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 7-amino-1,2,3,4-tetrahydroquinoline.
Step 3: Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline
-
A mixture of 7-amino-1,2,3,4-tetrahydroquinoline (1 equivalent) and 70% phosphoric acid is heated at 160 °C in a sealed pressure reactor for 20 hours.[3]
-
After cooling, the contents are rinsed with water and neutralized to pH 6 with sodium carbonate.[3]
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product (98% yield).[3]
-
Recrystallization from toluene with charcoal treatment gives the purified this compound with a reported yield of 69%.[3]
Route D: Synthesis from m-Aminophenol
This two-step route involves the acylation of m-aminophenol followed by a reductive cyclization.
Step 1: Acylation of m-Aminophenol and Lactam Formation
-
To a cooled (4 °C) and stirred mixture of m-aminophenol (1 equivalent), sodium bicarbonate (1 equivalent), and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) in water, 3-chloropropionyl chloride (1 equivalent) is added dropwise.
-
After the addition, the mixture is stirred for an additional 2 hours at room temperature. The intermediate N-(3-hydroxyphenyl)-3-chloropropionamide is then extracted with ethyl acetate.
-
The organic extract is washed, dried, and concentrated. The residue is then dissolved in methanol, and sodium methoxide is added. The mixture is heated to reflux for 3 hours to effect cyclization to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
-
The product is isolated by acidification, filtration, and washing.
Step 2: Reduction of the Lactam
-
To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in toluene, borane-methyl sulfide complex (3 equivalents) is added.
-
The mixture is heated at reflux for 3 hours.
-
After cooling, the reaction is quenched by the addition of methanol, followed by hydrochloric acid.
-
The mixture is then heated to reflux for another hour, cooled, and made basic with sodium hydroxide.
-
The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.
-
Purification of the crude product by column chromatography or crystallization yields this compound.
Synthesis Route Diagrams
The following diagrams illustrate the chemical transformations for each of the described synthesis routes.
References
- 1. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 7-Hydroxy-1,2,3,4-tetrahydroquinoline and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 7-Hydroxy-1,2,3,4-tetrahydroquinoline and other notable quinoline derivatives. The information presented herein is curated from various scientific studies to offer an objective overview of their antioxidant, anticancer, and antimicrobial properties, supported by experimental data.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound and other selected quinoline compounds. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Antioxidant Activity
The antioxidant potential of quinoline derivatives is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | Data not available | - |
| 7-Fluoro-4-hydroxyquinoline | AAPH-induced hemolysis | Potent antioxidant | [1] |
| 7-Chloro-4-hydroxyquinoline | AAPH-induced hemolysis | Antioxidant | [1] |
| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH | Noticeable potential | [2] |
| 1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2) | DPPH | Near zero | [2] |
| 1-methyl-3-allylthio-4-(4′-methylphenylamino)quinolinium bromide (Qui1) | DPPH | Near zero | [2] |
Anticancer Activity
The cytotoxic effects of quinoline derivatives against various cancer cell lines are presented below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available | - |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [3] |
| A-549 (Lung) | Micromolar concentrations | [3] | |
| MCF-7 (Breast) | Micromolar concentrations | [3] | |
| Morpholine-Substituted Tetrahydroquinoline (10e) | A549 (Lung) | 0.033 ± 0.003 | [4] |
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [4] | |
| Morpholine-Substituted Tetrahydroquinoline (10h) | MCF-7 (Breast) | 0.087 ± 0.007 | [4] |
| Morpholine-Substituted Tetrahydroquinoline (10d) | A549 (Lung) | 0.062 ± 0.01 | [4] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [4] | |
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [4] | |
| 2-Arylquinoline (13) | HeLa (Cervical) | 8.3 | [5] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (18) | HeLa (Cervical) | 13.15 | [5] |
| 2-Arylquinoline (12) | PC3 (Prostate) | 31.37 | [5] |
| 2-Arylquinoline (11) | PC3 (Prostate) | 34.34 | [5] |
| 8-Hydroxyquinoline-1,4-Naphthoquinone Hybrid (6) | A549 (Lung) | Highest cytotoxicity in series | [6] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | - | Data not available | - |
| 7-Substituted quinolin-8-ol derivative (Hybrid 7) | S. aureus | 10 | [7] |
| B. subtilis | 20 | [7] | |
| E. coli | 20 | [7] | |
| X. fragariae | 20 | [7] | |
| Quinoline-Based Hydroxyimidazolium Hybrid (7b) | S. aureus | 2 | [8] |
| M. tuberculosis H37Rv | 10 | [8] | |
| Quinoline-Based Hydroxyimidazolium Hybrid (7h) | S. aureus | 20 | [8] |
| Quinoline-Based Hydroxyimidazolium Hybrid (7c/7d) | C. neoformans | 15.6 | [8] |
| 6-Amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | B. cereus, S. aureus, P. aeruginosa, E. coli | 3.12 - 50 | [9] |
| A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | [9] | |
| Quinolinequinone (QQ2) | Clinically resistant Staphylococcus spp. | 1.22–9.76 | [10] |
| Quinolinequinone (QQ6) | Clinically resistant Staphylococcus spp. | 0.66–19.53 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the antioxidant activity of quinoline derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Materials:
-
Test quinoline compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
96-well microplate reader or spectrophotometer
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Dissolve the quinoline derivatives in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
To a 96-well plate, add a specific volume of the test sample solution to each well.
-
Add the DPPH solution to each well.
-
Include a blank (methanol only) and a positive control (ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental workflow for the DPPH antioxidant assay.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test quinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a negative control (untreated cells).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test quinoline compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the quinoline derivative in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Antioxidant Mechanism of this compound
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT). An alternative mechanism is Single Electron Transfer (SET), where an electron is transferred to the free radical. For phenolic compounds, HAT is often the predominant mechanism.
Proposed antioxidant mechanisms for 7-Hydroxy-THQ.
Potential Involvement in the PI3K/Akt/mTOR Signaling Pathway
Recent studies suggest that some tetrahydroquinoline derivatives may exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[7][11][12][13][14] Tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells by inhibiting this pathway.[3]
Potential modulation of the PI3K/Akt/mTOR pathway.
Conclusion
This guide provides a comparative overview of the bioactivity of this compound and other quinoline derivatives based on available scientific literature. While the data suggests that tetrahydroquinoline scaffolds hold significant promise as antioxidant, anticancer, and antimicrobial agents, there is a notable lack of direct comparative studies including this compound. Future research should focus on conducting head-to-head comparisons of these compounds under standardized conditions to provide a more definitive assessment of their relative potencies and therapeutic potential. Further elucidation of the specific molecular mechanisms, particularly the interaction with signaling pathways like PI3K/Akt/mTOR, will be crucial for the rational design and development of novel quinoline-based therapeutics.
References
- 1. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. med.unc.edu [med.unc.edu]
- 14. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This guide provides a detailed comparison of the spectroscopic data for 7-Hydroxy-1,2,3,4-tetrahydroquinoline against its parent compound, 1,2,3,4-tetrahydroquinoline. This analysis is crucial for researchers in organic synthesis, drug discovery, and analytical chemistry for unequivocal structure elucidation and purity assessment. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by detailed experimental protocols and workflow visualizations.
Data Presentation: Comparative Spectroscopic Analysis
The structural difference between this compound and 1,2,3,4-tetrahydroquinoline is the presence of a hydroxyl (-OH) group at the C7 position on the aromatic ring. This substitution significantly influences the spectroscopic characteristics of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The introduction of an electron-donating hydroxyl group at C7 in this compound causes predictable changes in the chemical shifts of the aromatic protons and carbons compared to the unsubstituted 1,2,3,4-tetrahydroquinoline.
Table 1: Comparative ¹H NMR Data (Predicted for Target Compound)
| Assignment | 1,2,3,4-tetrahydroquinoline (CDCl₃, 400 MHz) | This compound (Predicted) | Rationale for Predicted Shift |
| H-2 (CH₂) | ~3.29 ppm (t) | ~3.25 ppm (t) | Minor change expected. |
| H-3 (CH₂) | ~1.94 ppm (m) | ~1.90 ppm (m) | Minor change expected. |
| H-4 (CH₂) | ~2.76 ppm (t) | ~2.70 ppm (t) | Minor change expected. |
| Aromatic H | 6.95, 6.94, 6.60, 6.46 ppm | H-5: ~6.7 ppm (d), H-6: ~6.2 ppm (dd), H-8: ~6.1 ppm (d) | The -OH group is electron-donating, causing an upfield shift (to lower ppm) of aromatic protons, especially at ortho and para positions (H-6 and H-8). |
| N-H | ~3.80 ppm (br s) | ~3.75 ppm (br s) | Minor change expected. |
| O-H | - | ~5-6 ppm (br s, solvent dependent) | Presence of a broad, exchangeable phenolic proton signal. |
Note: Data for 1,2,3,4-tetrahydroquinoline is sourced from ChemicalBook.[1]
Table 2: Comparative ¹³C NMR Data
| Assignment | 1,2,3,4-tetrahydroquinoline | This compound (H₂O, 125 MHz) | Rationale for Shift |
| C-2 | ~42.6 ppm | 43.1 ppm | Minor effect from the distant -OH group. |
| C-3 | ~27.2 ppm | 27.8 ppm | Minor effect from the distant -OH group. |
| C-4 | ~22.6 ppm | 22.1 ppm | Minor effect from the distant -OH group. |
| C-4a | ~121.7 ppm | 119.2 ppm | Shielding effect from the para -OH group. |
| C-5 | ~126.6 ppm | 117.2 ppm | Shielding effect from the ortho -OH group. |
| C-6 | ~117.1 ppm | 108.9 ppm | Shielding effect from the meta -OH group. |
| C-7 | ~129.4 ppm | 155.1 ppm | Direct attachment to the electronegative oxygen causes a strong downfield shift. |
| C-8 | ~114.2 ppm | 104.5 ppm | Strong shielding effect from the ortho -OH group. |
| C-8a | ~144.8 ppm | 147.2 ppm | Minor deshielding effect. |
Note: Data for 1,2,3,4-tetrahydroquinoline is sourced from PubChem[2]. Data for this compound is from the Human Metabolome Database.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular weight of this compound is 149.19 g/mol [3][4], while that of 1,2,3,4-tetrahydroquinoline is 133.19 g/mol [5][6].
Table 3: Comparative Mass Spectrometry Data
| Parameter | 1,2,3,4-tetrahydroquinoline | This compound | Interpretation |
| Molecular Ion [M]⁺• | m/z 133 | m/z 149 | Corresponds to the molecular weight of each compound. |
| [M+H]⁺ | m/z 134 | m/z 150 | Protonated molecule, common in ESI-MS. |
| Key Fragments | m/z 132 ([M-H]⁺) | m/z 132 ([M+H-H₂O]⁺) | The base peak for the parent compound is often due to the loss of a hydrogen radical. For the hydroxylated compound, a characteristic loss of water (18 Da) from the protonated molecule is predicted.[7] |
| m/z 117 ([M-CH₄]⁺) | m/z 121 ([M-CO]⁺•) | Loss of a methyl radical is a common fragmentation. For the hydroxylated analog, loss of CO from the aromatic ring is a possible fragmentation pathway for phenols. | |
| m/z 104 | m/z 104 | Common fragment from the bicyclic ring system after initial losses. |
Note: Fragmentation data for 1,2,3,4-tetrahydroquinoline is sourced from NIST and ChemicalBook[1][5]. Data for this compound is based on predicted values and common fragmentation patterns for phenols.[7]
IR spectroscopy is used to identify the functional groups present in a molecule. The key difference in the IR spectra of the two compounds will be the presence of bands related to the hydroxyl group.
Table 4: Comparative Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | 1,2,3,4-tetrahydroquinoline (cm⁻¹) | This compound (cm⁻¹) | Interpretation |
| Phenol | O-H Stretch (broad) | - | 3200-3500 (broad) | Indicates the presence of a hydrogen-bonded hydroxyl group. |
| Phenol | C-O Stretch | - | 1200-1300 | Confirms the C-O bond of the phenol. |
| Amine | N-H Stretch | ~3400 | ~3400 | Characteristic of the secondary amine in the heterocyclic ring. |
| Aromatic | C-H Stretch | >3000 | >3000 | Indicates C-H bonds on the aromatic ring. |
| Aliphatic | C-H Stretch | <3000 | <3000 | Indicates C-H bonds of the saturated heterocyclic ring. |
| Aromatic | C=C Stretch | 1500-1600 | 1500-1600 | Skeletal vibrations of the aromatic ring. |
Note: Data for 1,2,3,4-tetrahydroquinoline is sourced from the NIST WebBook[5]. Data for this compound is based on characteristic functional group frequencies and supplier conformity data.[8]
Experimental Protocols
Standardized protocols are essential for reproducible spectroscopic data acquisition.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard, with a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument) at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Set the capillary voltage to 3-4 kV and the source temperature to 100-150°C. Acquire spectra over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum and is usually displayed in terms of transmittance or absorbance.
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical comparison of the spectroscopic features.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical comparison of key differentiating spectroscopic features.
References
- 1. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 2. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 58196-33-1 | FH42272 [biosynth.com]
- 5. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. 1,2,3,4-四氢喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 8. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to the Validation of an HPLC Method for 7-Hydroxy-1,2,3,4-tetrahydroquinoline Analysis
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline against other analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for this compound. The guide outlines experimental protocols, presents performance data, and discusses the relative strengths of each method.
Introduction to this compound and Analytical Validation
This compound is a heterocyclic compound that serves as a key structural motif in various pharmacologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including anticancer and antimicrobial activities.[1] Accurate quantification of this analyte is crucial during drug discovery, development, and quality control.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For pharmaceutical analysis, validation is a regulatory requirement, typically following guidelines from the International Council for Harmonisation (ICH).[2][3][4] A validated method ensures the reliability, reproducibility, and accuracy of the analytical data. This guide focuses on a stability-indicating Reverse-Phase HPLC (RP-HPLC) method, which is capable of separating the main compound from its degradation products.[5][6]
Experimental Protocols
A detailed protocol for the proposed RP-HPLC method is provided below, along with brief descriptions of alternative analytical techniques.
This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[7]
-
Detection Wavelength: 230 nm.
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the test sample by dissolving it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Validation Procedure: The method is validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][8] For stability-indicating assays, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are performed to demonstrate specificity against potential degradation products.[6][7]
A. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. The use of smaller particle size columns (e.g., <2 µm) allows for much faster analysis times and reduced solvent consumption.[9] Mass spectrometry provides structural information and allows for quantification with extremely low limits of detection, making it ideal for bioanalytical studies where sample volume is limited and concentrations are low.[9]
B. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step (e.g., silylation) is typically required to increase volatility and thermal stability. While highly sensitive and specific, the additional sample preparation step can introduce variability.
Performance Data and Comparison
The performance of the validated HPLC method is summarized below and compared with alternative techniques.
The following table presents typical performance characteristics for the described RP-HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time | Peak pure and well-resolved from degradants (Resolution > 2.0) |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.85% |
| - Intermediate (Inter-day) | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10:1 | 0.7 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in flow rate and mobile phase composition |
Data are representative examples based on typical validation results for similar analytical methods.[2][3][10]
This table provides a qualitative and quantitative comparison between HPLC-UV, UPLC-MS/MS, and GC-MS for the analysis of this compound.
| Feature | HPLC-UV | UPLC-MS/MS | GC-MS |
| Principle | Liquid chromatography with UV absorbance detection | Ultra-performance liquid chromatography with mass spectrometric detection | Gas chromatography with mass spectrometric detection |
| Sensitivity | Moderate (µg/mL level) | Very High (pg/mL to ng/mL level)[9] | High (ng/mL level) |
| Selectivity | Good | Excellent | Excellent |
| Analysis Time | ~10 min | < 3 min[9] | ~15-20 min (including derivatization) |
| Sample Preparation | Simple dissolution and filtration | Simple for clean samples; extraction for complex matrices | Derivatization required |
| Instrumentation Cost | Low | High | Moderate to High |
| Typical Application | Routine QC, purity analysis, formulation assays | Bioanalysis, impurity profiling, metabolomics | Volatile compound analysis, environmental testing |
Visualization of HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC analytical method according to established guidelines.
Caption: Workflow for HPLC Method Validation.
Conclusion
The described RP-HPLC method provides a reliable, accurate, and robust solution for the routine quantitative analysis of this compound. Its performance, validated according to ICH guidelines, makes it highly suitable for quality control and formulation analysis in pharmaceutical development.
For applications requiring higher sensitivity and throughput, such as pharmacokinetic studies in biological matrices, UPLC-MS/MS is the superior alternative, albeit with higher instrumentation costs.[9] GC-MS remains a viable, high-selectivity option, particularly if derivatization protocols are already established within the laboratory. The choice of method ultimately depends on the specific analytical requirements, including the sample matrix, required sensitivity, available instrumentation, and budget.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. japsonline.com [japsonline.com]
- 8. youtube.com [youtube.com]
- 9. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of The Quantification Method for Mitragynine and 7-Hydroxy Mitragynine in Kratom Plant using High-Performance Liquid Chromatography-Photodiode Array [azerbaijanmedicaljournal.net]
comparative study of 7-Hydroxy-1,2,3,4-tetrahydroquinoline derivatives
A Comparative Guide to the Biological Activities of 7-Hydroxy-1,2,3,4-tetrahydroquinoline Derivatives
This guide provides a comparative analysis of this compound (7-OH-THQ) derivatives, focusing on their anticancer, antioxidant, and cholinesterase inhibitory activities. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Overview of Biological Activities
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a key structural motif found in numerous biologically active compounds.[1][2] The addition of a hydroxyl group at the 7th position, in particular, has been shown to be crucial for various pharmacological effects. These derivatives have demonstrated a wide range of activities, including potent anticancer, antioxidant, and neuroprotective properties.[3][4] Their mechanism of action often involves the modulation of key cellular pathways, disruption of pathogenic processes, and mitigation of oxidative stress.[5][6]
Comparative Analysis of Biological Performance
The following sections present quantitative data comparing the performance of various 7-OH-THQ derivatives in key biological assays.
Anticancer Activity
The antiproliferative effects of THQ derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The MTT assay is a widely used colorimetric method for assessing this cytotoxicity.[7][8]
Several studies have highlighted the anticancer potential of THQ derivatives, attributing their activity to the disruption of cellular pathways like apoptosis and cell cycle regulation.[3][5] For instance, certain morpholine-substituted tetrahydroquinoline derivatives have shown potent cytotoxicity against lung (A-549) and breast (MCF-7) cancer cell lines.[9]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Tetrahydroquinoline Derivatives
| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| Compound 10d ¹ | 0.062 ± 0.01 | 0.58 ± 0.11 | - | [9] |
| Compound 10e ¹ | - | - | - | [9] |
| Compound 4a ² | Potent Cytotoxicity | - | Potent Cytotoxicity | [5] |
| Compound 20d ³ | - | - | Micromolar Activity | [10] |
¹Morpholine-substituted derivative with trifluoromethyl groups. ²3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one. ³(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate.
Antioxidant Activity
The antioxidant capacity of 7-OH-THQ derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11][12] This method measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.[13] The antioxidant effect of quinoline derivatives is often attributed to the secondary nitrogen atom within the hydroquinoline ring.[4]
Table 2: Comparative Antioxidant Activity (IC50 in µg/mL) of Tetrahydroquinoline Derivatives
| Compound/Derivative | DPPH Radical Scavenging IC50 | Reference |
| SH1 | 9.94 ± 0.16 | [14] |
| SH13 | 11.68 ± 0.32 | [14] |
| Ascorbic Acid (Standard) | Comparable to SH7, SH10, SH13 | [14] |
Cholinesterase Inhibition
Derivatives of THQ have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[15][16] Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease.[17][18] The Ellman method is a common and convenient colorimetric assay used to screen for AChE inhibitors.[17][19]
Table 3: Comparative Acetylcholinesterase (AChE) Inhibition (IC50) of Tetrahydroquinoline Derivatives
| Compound/Derivative | AChE Inhibition IC50 | Notes | Reference |
| Tacrine-THQ Heterodimer (7b) | < 1 nM | Highly potent and selective for AChE over BChE. | [20] |
| Donepezil, Rivastigmine, Galantamine | - | Clinically used AChE inhibitors (for comparison). | [16] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Synthesis of this compound
A common synthetic route involves the nitration of 1,2,3,4-tetrahydroquinoline, followed by reduction of the nitro group to an amino group, and subsequent hydrolysis to yield the 7-hydroxy derivative.[21][22]
-
Step 1: Nitration: 1,2,3,4-tetrahydroquinoline is treated with a nitrating agent (e.g., KNO₃ in H₂SO₄) at low temperatures to introduce a nitro group, primarily at the 7th position.[9]
-
Step 2: Reduction: The resulting 7-nitro-1,2,3,4-tetrahydroquinoline is then reduced using a suitable reducing agent, such as iron powder in acid or catalytic hydrogenation (e.g., with Pd/C), to form 7-amino-1,2,3,4-tetrahydroquinoline.[1]
-
Step 3: Hydrolysis: The amino group is converted to a hydroxyl group via diazotization followed by hydrolysis.
MTT Assay for Anticancer Activity
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[8][23] The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test derivatives for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated (typically 2-4 hours) to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[23]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 550-600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
DPPH Assay for Antioxidant Activity
This assay is a rapid and simple method to evaluate the free radical scavenging capacity of a compound.[24]
-
Principle: The stable free radical DPPH has a deep violet color with a maximum absorbance around 517 nm. When it is reduced by an antioxidant, the color fades to yellow. The degree of discoloration is proportional to the scavenging activity.[11]
-
Procedure:
-
Sample Preparation: Prepare solutions of the test derivatives at various concentrations.
-
Reaction Mixture: Add a solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to the sample solutions.
-
Incubation: Allow the mixture to react in the dark for a set period (e.g., 30 minutes).[13]
-
Absorbance Reading: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Acetylcholinesterase (AChE) Inhibition Assay
The Ellman method is widely used for measuring cholinesterase activity.[17]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[18][19] The presence of an inhibitor reduces the rate of this color change.
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing buffer, DTNB, and the test derivative at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate briefly.
-
Initiate Reaction: Start the reaction by adding the substrate, acetylthiocholine.
-
Kinetic Reading: Immediately measure the change in absorbance over time at 412 nm using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of enzyme inhibition relative to a control without an inhibitor and calculate the IC50 value.
-
Signaling Pathway Modulation
Certain tetrahydroquinoline derivatives have been found to induce apoptosis and autophagy in cancer cells by modulating specific signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[10]
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. attogene.com [attogene.com]
- 20. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US5283336A - Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 22. scispace.com [scispace.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of three common analytical techniques for assessing the purity of 7-Hydroxy-1,2,3,4-tetrahydroquinoline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The purity of this compound, a valuable intermediate in pharmaceutical synthesis, directly impacts the quality and safety of the final active pharmaceutical ingredient (API).[1] Therefore, employing robust and validated analytical methods for its purity determination is paramount. This guide outlines detailed experimental protocols for each technique, presents a comparative analysis of their performance, and discusses their respective advantages and limitations in the context of purity assessment.
Anticipated Impurity Profile
Based on common synthetic routes for quinoline derivatives, potential impurities in this compound samples could include:
-
Unreacted starting materials: Such as 7-hydroxyquinoline or other precursors.
-
Intermediates: Incompletely reacted intermediates from the synthetic pathway.
-
By-products: Compounds formed from side reactions during synthesis.
-
Residual solvents: Solvents used during the reaction and purification process.
A thorough purity analysis should be capable of separating, identifying, and quantifying these potential impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for routine quality control.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive for volatile and semi-volatile impurities.[3][4] Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute measure of purity and is an excellent tool for the certification of reference materials.[5][6][7][8]
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Intrinsic quantitative response of nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). | Absolute (can determine purity without a specific reference standard of the analyte).[5][6][7][8] |
| Selectivity | Good for separating closely related structures and isomers. | Excellent for separating volatile compounds. Mass spectrometry provides high selectivity. | Excellent for distinguishing structurally different molecules. |
| Sensitivity (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Throughput | High | Medium | Low to Medium |
| Sample Derivatization | Not typically required. | May be required to improve volatility. | Not required. |
| Information Provided | Purity (area %), retention time. | Purity (area %), mass spectrum for identification. | Absolute purity (mol/mol or w/w), structural information. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of a wide range of organic compounds. A reversed-phase HPLC (RP-HPLC) method is well-suited for separating this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it ideal for identifying residual solvents and other volatile impurities.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at a rate of 10 °C/min, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
-
If necessary, derivatize the sample with a silylating agent (e.g., BSTFA) to increase volatility.
Data Analysis:
-
The purity is determined by the area percentage of the main peak. The mass spectrum of each peak can be compared to a library (e.g., NIST) for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Acquire the 1H NMR spectrum and carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
For the routine purity assessment of this compound, HPLC-UV provides a robust and reliable method with good sensitivity and selectivity for non-volatile impurities. GC-MS serves as an excellent orthogonal technique, particularly for the identification of volatile impurities and residual solvents. For primary purity assessment and as a reference method, qNMR is a powerful, non-destructive tool that provides direct and highly accurate quantification without the need for a specific reference standard of the analyte.
A comprehensive purity profile of this compound is best achieved by employing a combination of these orthogonal techniques. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and more reliable research outcomes.
References
- 1. biomedres.us [biomedres.us]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. youtube.com [youtube.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Benchmarking Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 7-Hydroxy-1,2,3,4-tetrahydroquinoline is a valuable scaffold in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an objective comparison of three primary synthetic routes, offering a comprehensive overview of their efficiency based on reported experimental data.
Comparative Analysis of Synthesis Efficiency
The following table summarizes the quantitative data for three distinct synthetic pathways to this compound. Efficiency is evaluated based on reaction yields, number of steps, and overall yield.
| Route | Starting Material | Key Steps | Individual Step Yields | Overall Estimated Yield |
| 1 | m-Aminophenol | 1. Acylation/Cyclization 2. Lactam Reduction | 1. ~61%[1] 2. High (yield not specified) | Moderate |
| 2 | 1,2,3,4-Tetrahydroquinoline | 1. Nitration 2. Nitro Group Reduction 3. Hydrolysis | 1. ~50% (of desired isomer)[2] 2. High (typically >90%) 3. 69% (recrystallized)[2] | ~31% |
| 3 | 7-Hydroxyquinoline | 1. Catalytic Hydrogenation | Up to 99%[3] | High |
Experimental Protocols and Synthesis Workflows
This section details the experimental methodologies for the key transformations in each synthetic route and provides a visual representation of the workflows.
Route 1: Synthesis from m-Aminophenol
This two-step route involves the formation of a lactam intermediate, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by its reduction.
Experimental Protocol:
Step 1: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone A detailed protocol for a similar transformation involves the reaction of N-(3-methoxyphenyl)-3-chloropropionamide with aluminum chloride at elevated temperatures (155-165°C) for approximately four hours. After quenching with dilute hydrochloric acid, the product is worked up and purified by recrystallization from methanol to yield colorless crystals. A reported yield for a similar process is around 61.3%[1].
Step 2: Reduction of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone To a suspension of 7-hydroxy-3,4-dihydrocarbostyril in a suitable solvent such as toluene, a solution of borane-methyl sulfide complex in toluene is added. The mixture is heated to reflux for several hours. After cooling, the reaction is carefully quenched, and the product is extracted and purified. While a specific yield for this transformation is not provided in the searched literature, reductions of this type are generally efficient.
Synthesis Workflow:
Route 2: Synthesis from 1,2,3,4-Tetrahydroquinoline
This three-step route begins with the nitration of 1,2,3,4-tetrahydroquinoline, followed by reduction of the nitro group and subsequent hydrolysis.
Experimental Protocol:
Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline to 7-Nitro-1,2,3,4-tetrahydroquinoline The nitration of 1,2,3,4-tetrahydroquinoline is reported to yield a mixture of isomers. The crude yield of the mixed nitroquinolines is nearly quantitative. After recrystallization, the desired 7-nitro isomer is obtained in approximately 50% yield[2]. The reaction is typically carried out using standard nitrating agents.
Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline to 7-Amino-1,2,3,4-tetrahydroquinoline The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. These reactions are typically high-yielding, often exceeding 90%[4].
Step 3: Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline to this compound A mixture of 7-amino-1,2,3,4-tetrahydroquinoline and 70% phosphoric acid is heated in a pressure reactor at 160°C for 20 hours. After cooling, the reaction mixture is neutralized with sodium carbonate, and the precipitated product is collected. The crude product is obtained in 98% yield, which after recrystallization from toluene, affords the final product as a tan solid in 69% yield[2].
Synthesis Workflow:
Route 3: Direct Hydrogenation of 7-Hydroxyquinoline
This is the most direct approach, involving the reduction of the heteroaromatic ring of 7-hydroxyquinoline.
Experimental Protocol:
The catalytic hydrogenation of quinoline derivatives to their corresponding tetrahydroquinolines is a well-established and highly efficient method. For instance, iridium-catalyzed asymmetric hydrogenation of quinolines has been reported to achieve yields of up to 99%[3]. A typical procedure involves dissolving 7-hydroxyquinoline in a suitable solvent, such as ethanol or a toluene/dioxane mixture, adding a suitable catalyst (e.g., an Iridium-based catalyst), and subjecting the mixture to a hydrogen atmosphere at a given pressure and temperature until the reaction is complete. The product is then isolated after removal of the catalyst and solvent.
Synthesis Workflow:
Conclusion
Based on the available data, the direct catalytic hydrogenation of 7-hydroxyquinoline (Route 3) appears to be the most efficient method for the synthesis of this compound, offering the highest potential yield in a single step. Route 1, starting from m-aminophenol, is a viable two-step alternative with a moderate overall yield. Route 2, commencing with 1,2,3,4-tetrahydroquinoline, is a longer, three-step process with a lower overall yield due to the formation of isomers during the nitration step. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US5283336A - Method for preparation of this compound from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 7-Hydroxymitragynine: A Comparative Guide
Introduction
This guide provides a comparative analysis of different analytical methodologies for the quantification of 7-hydroxymitragynine. Due to a lack of publicly available, detailed cross-validation studies for 7-Hydroxy-1,2,3,4-tetrahydroquinoline, this document focuses on the analytically well-documented and structurally relevant compound, 7-hydroxymitragynine. The data and protocols presented are compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance and application.
Comparative Analysis of Analytical Methods
The primary methods for the quantification of 7-hydroxymitragynine in biological matrices are High-Performance Liquid Chromatography coupled with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Data Summary
The following table summarizes the key performance parameters of two distinct analytical methods for the determination of 7-hydroxymitragynine.
| Parameter | HPLC-PDA Method[1] | UPLC-MS/MS Method[2] |
| **Linearity (R²) ** | 0.9999 | Not explicitly stated, but method validated |
| Calibration Range | 0.25 - 1.0 µg/mL | 1 - 400 ng/mL |
| Limit of Detection (LOD) | 0.0234 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1665 µg/mL | 1 ng/mL (as Lower Limit of Quantification) |
| Matrix | Kratom Plant Material | Rat Plasma |
| Sample Preparation | Sonication and Centrifugation | Liquid-Liquid Extraction |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and comparison.
HPLC-PDA Method for Kratom Plant Material
This method is optimized for the quantification of 7-hydroxymitragynine in raw plant materials and finished products.[1]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm).[1]
-
Mobile Phase: A combination of water, methanol, acetonitrile, and 5mM ammonium bicarbonate buffer in water (pH 9.5).[1]
-
Flow Rate: 0.3 mL/minute.[1]
-
Detection: Photodiode array detector at a wavelength of 219.9 nm.[1]
-
UPLC-MS/MS Method for Rat Plasma
This method is tailored for the determination of 7-hydroxymitragynine in a biological matrix, specifically rat plasma, and is suitable for pharmacokinetic studies.[2]
-
Sample Preparation:
-
A single-step liquid-liquid extraction of plasma samples is performed using chloroform.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
The specific parameters for the mass spectrometer (e.g., ion source, collision energies) would be optimized to achieve the best response for 7-hydroxymitragynine and the internal standard.[2]
-
Visualizing the Cross-Validation Workflow
A general workflow for the cross-validation of analytical methods is essential for ensuring the reliability and comparability of results.
Caption: General workflow for cross-validating two analytical methods.
This guide highlights the importance of selecting an appropriate analytical method based on the specific research or development needs. While HPLC-PDA offers a robust and accessible option for less complex matrices, UPLC-MS/MS provides superior sensitivity and selectivity, which is critical for bioanalytical applications. The provided protocols and data serve as a foundation for researchers to develop and validate their own analytical methods for 7-hydroxymitragynine and related compounds.
References
A Comparative Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted quinoline scaffolds is a critical endeavor. 7-Hydroxy-1,2,3,4-tetrahydroquinoline is a valuable intermediate, and selecting the optimal synthetic route is paramount for time and resource efficiency. This guide provides a comparative overview of three peer-reviewed methods for the synthesis of this compound and a related dihydroquinoline derivative, presenting quantitative data, detailed experimental protocols, and a logical workflow for method selection.
Comparison of Synthetic Methodologies
The selection of a synthetic route depends on various factors, including the availability of starting materials, desired scale, and tolerance to multi-step procedures. Below is a summary of key quantitative data for three distinct methods.
| Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Time | Yield (%) | Target Molecule |
| 1. Multi-step synthesis from Tetrahydroquinoline | Tetrahydroquinoline | HNO₃, H₂SO₄, H₂, Catalyst, H₃PO₄ | Multi-day | ~40-50% | This compound |
| 2. Catalytic Hydrogenation | 7-Hydroxyquinoline | H₂, Pd/C | 24 hours | 85% | This compound |
| 3. One-Pot Three-Component Synthesis | 3-Aminophenol, Benzaldehyde, Malononitrile | Ammonium Acetate | 15-90 minutes | 97% | 2-Amino-7-hydroxy-4-phenyl-1,2-dihydroquinoline-3-carbonitrile (Derivative) |
Experimental Protocols
Method 1: Multi-step synthesis from Tetrahydroquinoline
This classical approach involves the nitration of tetrahydroquinoline, followed by reduction of the nitro group and subsequent hydrolysis to yield the desired product.
Step A: Nitration of Tetrahydroquinoline
-
Procedure: Tetrahydroquinoline is slowly added to a cooled mixture of nitric acid and sulfuric acid. After the addition, the mixture is stirred at room temperature and then poured onto ice. The resulting solid, primarily a mixture of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline, is collected by filtration.
-
Yield: The crude yield is nearly quantitative, and after recrystallization, approximately 50% of the 7-nitro isomer is obtained.[1]
Step B: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline
-
Procedure: The isolated 7-nitro-1,2,3,4-tetrahydroquinoline is dissolved in a suitable solvent, such as ethanol, and subjected to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the consumption of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield 7-amino-1,2,3,4-tetrahydroquinoline.
Step C: Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline
-
Procedure: 7-Amino-1,2,3,4-tetrahydroquinoline (12 g, 81 mmol) is mixed with 120 g of 70% phosphoric acid in a pressure reactor. The mixture is stirred and heated at 160°C for 20 hours, during which a pressure of approximately 55 psi develops. After cooling, the reaction mixture is worked up to isolate the final product.[1]
Method 2: Catalytic Hydrogenation of 7-Hydroxyquinoline
This method offers a more direct route, provided the starting 7-hydroxyquinoline is available.
-
Procedure: 7-Hydroxyquinoline is dissolved in ethanol and subjected to hydrogenation in the presence of a 10% Palladium on carbon (Pd/C) catalyst. The reaction is carried out at room temperature under a hydrogen atmosphere for 24 hours. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization from ethanol.
-
Yield: 85%
Method 3: One-Pot Three-Component Synthesis of a Dihydroquinoline Derivative
This highly efficient, atom-economical method rapidly produces a functionalized 7-hydroxy-1,2-dihydroquinoline derivative.
-
Procedure: To a solution of malononitrile (0.33g, 5.0 mmol) and ammonium acetate (0.116g, 30 mol %) in 10 ml of ethanol, benzaldehyde (5.0 mmol) is added and stirred at room temperature for 5–10 minutes to form the intermediate benzylidenemalononitrile as a solid. The reaction mixture temperature is then raised to 70°C to dissolve the intermediate. A solution of 3-aminophenol (0.545g, 5.0 mmol) in 10 mL of ethanol is added, and the mixture is refluxed for 15–90 minutes. The product, 2-amino-7-hydroxy-4-phenyl-1,2-dihydroquinoline-3-carbonitrile, crystallizes upon cooling.
-
Yield: 97%
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for selecting a synthetic method based on key decision factors.
Caption: Workflow for selecting a synthesis method.
References
Safety Operating Guide
Safe Disposal of 7-Hydroxy-1,2,3,4-tetrahydroquinoline: A Procedural Guide
The proper disposal of 7-Hydroxy-1,2,3,4-tetrahydroquinoline is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a hazardous substance, and its disposal must be managed in accordance with institutional guidelines and local regulations. The following procedures provide essential information for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][3] In case of accidental contact, immediate first aid measures should be taken.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Summary of Hazards
While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds indicate several potential hazards. The following table summarizes the key hazards associated with quinoline derivatives.
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity (Oral) | Toxic if swallowed. | Ingestion can lead to serious health issues or be fatal. |
| Carcinogenicity | May cause cancer. | Long-term exposure may increase the risk of developing cancer. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Direct contact can lead to redness, itching, and inflammation of the skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Contact with eyes can result in significant damage and vision problems. |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects. | Improper disposal can lead to the contamination of water bodies, harming aquatic ecosystems. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, gloves, and paper towels), and rinsates, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1]
-
-
Labeling:
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.
-
Include the approximate concentration and volume of the waste.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS department or contractor with a detailed inventory of the waste.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Operational Guidance for Handling 7-Hydroxy-1,2,3,4-tetrahydroquinoline
Disclaimer: A specific Safety Data Sheet (SDS) for 7-Hydroxy-1,2,3,4-tetrahydroquinoline was not located. The following guidance is synthesized from SDSs for structurally similar compounds, including 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroquinoline. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Immediate Precautions
Based on analogous compounds, this compound is anticipated to pose the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: May cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Toxicity: May be toxic if swallowed.
-
Carcinogenicity: May be a suspected carcinogen.[2]
Immediate actions upon exposure include:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[1] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various operational scenarios.
| Operational Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | N95 respirator if handling powder outside a certified fume hood. |
| Solution Preparation | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant laboratory coat or apron. | Use in a certified chemical fume hood to avoid inhalation of vapors. |
| Running Reactions | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant laboratory coat. | Operations should be conducted within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant laboratory coat or apron. | Use in a well-ventilated area. A respirator may be required depending on the concentration and form of the waste. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Disposable, chemical-resistant coveralls. | An air-purifying respirator with appropriate cartridges is necessary. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Gather all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing, transferring, and preparing solutions, within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use disposable equipment where possible to minimize cross-contamination and cleaning.
-
Keep containers tightly closed when not in use.[1]
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Segregate waste into solid and liquid streams.
-
Do not mix with other incompatible waste materials.
-
-
Waste Containment:
-
Use clearly labeled, leak-proof containers for all waste.
-
Keep waste containers closed except when adding waste.
-
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Contaminated PPE should be double-bagged and disposed of as hazardous waste.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
